Thienylsilane
Description
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Structure
2D Structure
Properties
Molecular Formula |
C4H3SSi |
|---|---|
Molecular Weight |
111.22 g/mol |
InChI |
InChI=1S/C4H3SSi/c6-4-2-1-3-5-4/h1-3H |
InChI Key |
WNHYTYNYTFMNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[Si] |
Origin of Product |
United States |
Foundational & Exploratory
Thienylsilanes: A Comprehensive Technical Guide for Scientific Professionals
An in-depth exploration of the synthesis, properties, and reactivity of thienylsilanes, a versatile class of organosilicon compounds with significant potential in materials science and drug discovery.
Thienylsilanes, organosilicon compounds featuring a thiophene (B33073) ring directly bonded to a silicon atom, have emerged as valuable building blocks in organic synthesis and materials science. Their unique electronic properties, arising from the combination of the electron-rich thiophene moiety and the versatile silicon atom, make them attractive precursors for a wide range of applications, including the development of novel pharmaceuticals and organic electronic materials. This technical guide provides a detailed overview of the core properties of thienylsilanes, their synthesis, and their reactivity in key chemical transformations.
Core Physicochemical and Spectroscopic Properties
Thienylsilanes encompass a variety of structures, from the parent thienylsilane to derivatives with various substituents on both the thiophene ring and the silicon atom. The physicochemical and spectroscopic properties are therefore dependent on the specific substitution pattern. For the purpose of this guide, we will focus on representative examples, particularly 2-thienyl(trimethyl)silane, a commonly utilized derivative.
Physicochemical Properties
Quantitative data for selected this compound derivatives are summarized in the table below, providing a comparative overview of their key physical characteristics.
| Property | 2-Thienyl(trimethyl)silane | Triethoxy-2-thienylsilane | Unit |
| Molecular Formula | C7H12SSi | C10H18O3SSi | |
| Molecular Weight | 156.32 | 246.40 | g/mol |
| Boiling Point | Not readily available | 78 °C at 0.5 mmHg | °C |
| Density | Not readily available | 1.049 | g/mL at 25 °C |
| Refractive Index (nD20) | Not readily available | 1.4670 |
Spectroscopic Properties
The structural characterization of thienylsilanes relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy: Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are indispensable for elucidating the structure of this compound derivatives. The chemical shifts of the thiophene ring protons and carbons are influenced by the position of the silyl (B83357) group and any other substituents.
Table 2: Representative ¹H and ¹³C NMR Data for 2-Thienyl(trimethyl)silane
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.5 | dd | ~5.0, ~1.0 | H5 (α to S) |
| ¹H | ~7.2 | dd | ~3.5, ~1.0 | H3 (β to S) |
| ¹H | ~7.0 | dd | ~5.0, ~3.5 | H4 (β to S) |
| ¹H | ~0.3 | s | - | Si(CH₃)₃ |
| ¹³C | ~140-145 | s | - | C2 (Si-bearing) |
| ¹³C | ~130-135 | d | - | C5 |
| ¹³C | ~128-132 | d | - | C3 |
| ¹³C | ~127-130 | d | - | C4 |
| ¹³C | ~ -1.0 | q | - | Si(CH₃)₃ |
Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups within the this compound molecule. Key vibrational frequencies include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (thiophene ring): ~1550-1400 cm⁻¹
-
Si-C stretching: ~1250 cm⁻¹ (for trimethylsilyl (B98337) group)
-
C-S stretching: ~850-600 cm⁻¹
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of thienylsilanes, aiding in their identification and structural confirmation. The molecular ion peak (M⁺) is typically observed, along with characteristic fragments resulting from the cleavage of the Si-C bond and fragmentation of the thiophene ring.
Synthesis of Thienylsilanes
The most common and versatile method for the synthesis of thienylsilanes involves the reaction of a metalated thiophene derivative with a silyl halide.
General Experimental Protocol: Synthesis of 2-Thienyl(trimethyl)silane
This protocol describes a typical procedure for the synthesis of 2-thienyl(trimethyl)silane via lithiation of thiophene followed by quenching with trimethylsilyl chloride.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of thiophene in anhydrous diethyl ether under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of thiophene over a period of 30 minutes. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete lithiation.
-
The reaction mixture is cooled back to 0 °C, and trimethylsilyl chloride is added dropwise via the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to afford 2-thienyl(trimethyl)silane as a colorless liquid.
Yields: Typically, this reaction provides the desired product in good to excellent yields (70-90%).
Key Reactions of Thienylsilanes
Thienylsilanes are versatile intermediates in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Thienylsilanes can participate in several types of palladium-catalyzed cross-coupling reactions, including the Stille, Suzuki-Miyaura, and Hiyama-Denmark couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.
In the Stille coupling, an organostannane (in this case, a thienylstannane) is coupled with an organic halide or triflate. While thienylsilanes themselves are not directly used, they can be readily converted to the corresponding thienylstannanes for this purpose.
General Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)thiophene with an Aryl Iodide
Materials:
-
2-(Tributylstannyl)thiophene
-
Aryl iodide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
-
Cesium fluoride (B91410) (CsF) (optional, as an additive)
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere are added 2-(tributylstannyl)thiophene, the aryl iodide, and the palladium catalyst in anhydrous DMF.
-
If used, the copper(I) iodide and cesium fluoride are also added at this stage.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate (B1210297) and washed with an aqueous solution of potassium fluoride to remove the tin byproducts.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Yields: Stille couplings involving thienylstannanes typically proceed in good to excellent yields, depending on the specific substrates and reaction conditions.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. Thienylboronic acids or esters, which can be prepared from thienylsilanes, are common coupling partners in these reactions.
General Experimental Protocol: Suzuki-Miyaura Coupling of a Thienylboronic Acid with an Aryl Bromide
Materials:
-
Thienylboronic acid (e.g., thiophene-2-boronic acid)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water)
Procedure:
-
A mixture of the thienylboronic acid, the aryl bromide, the palladium catalyst, and the base is placed in a reaction vessel.
-
The solvent system is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-30 minutes.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, or until completion.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Yields: Suzuki-Miyaura couplings of thienylboronic acids are known to provide high yields of the desired biaryl products.
Polymerization
Thienylsilanes can also serve as monomers for the synthesis of silicon-containing polythiophenes. These polymers are of interest for their potential applications in organic electronics due to their unique electronic and optical properties. The polymerization can be achieved through various methods, including oxidative polymerization and cross-coupling polymerization.
Logical Relationships in this compound Chemistry
The following diagram illustrates the central role of thienylsilanes as intermediates in the synthesis of more complex molecules.
Conclusion
Thienylsilanes are a valuable class of compounds with a rich and versatile chemistry. Their straightforward synthesis and their utility as precursors in powerful carbon-carbon bond-forming reactions make them indispensable tools for chemists in both academic and industrial settings. The ability to fine-tune their electronic and physical properties through substitution offers exciting opportunities for the design and synthesis of novel materials and biologically active molecules. Further research into the properties and reactivity of thienylsilanes is expected to uncover new applications and expand their role in modern chemical science.
In-depth Technical Guide to the Structure and Bonding of Thienylsilanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure and bonding of thienylsilanes, a class of organosilicon compounds with significant applications in organic synthesis and materials science. This document details the molecular geometry, electronic structure, and spectroscopic properties of these compounds, supported by quantitative data, detailed experimental protocols, and theoretical analyses. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of thienylsilane chemistry.
Introduction
Thienylsilanes are organosilicon compounds characterized by the presence of a thienyl group, a five-membered aromatic ring containing a sulfur atom, directly bonded to a silicon atom. The unique electronic properties of the thiophene (B33073) ring, coupled with the versatile reactivity of the silicon center, make thienylsilanes valuable building blocks in a variety of chemical transformations. They are notably utilized as precursors for arylsilanediols and as nucleophilic partners in palladium-catalyzed cross-coupling reactions. A thorough understanding of their structure and bonding is crucial for the rational design of new synthetic methodologies and functional materials. This guide will focus on the archetypal 2-thienyltrimethylsilane (B95980) as a representative example to elucidate the core structural and bonding features of this compound class.
Molecular Structure and Bonding
The molecular structure of thienylsilanes is defined by the covalent bond between a carbon atom of the thiophene ring and the silicon atom. The geometry around the silicon atom is typically tetrahedral, consistent with sp³ hybridization. The bonding within the thiophene ring is characterized by delocalized π-electrons, giving it aromatic character.
Bond Lengths and Angles
| Parameter | Typical Value (Å) | Typical Value (°) |
| Si-C(thienyl) | 1.85 - 1.90 | |
| Si-C(methyl) | 1.86 - 1.88 | |
| C-S (in thiophene) | 1.71 - 1.73 | |
| C-C (in thiophene) | 1.36 - 1.44 | |
| C-Si-C | 108 - 111 | |
| Si-C-C (thienyl) | 120 - 125 | |
| C-S-C (thienyl) | ~92 |
Table 1: Expected Bond Lengths and Angles for 2-Thienyltrimethylsilane. (Note: These are estimated values based on related structures and computational models and should be confirmed by experimental data when available.)
Electronic Structure and Bonding Analysis
The electronic structure of thienylsilanes is a subject of interest due to the interaction between the π-system of the thiophene ring and the σ-orbitals of the C-Si bond. Density Functional Theory (DFT) calculations are a powerful tool to investigate these interactions.[2][3] Computational studies on thiophene-based molecules suggest that the highest occupied molecular orbital (HOMO) is typically localized on the thiophene ring, while the lowest unoccupied molecular orbital (LUMO) can have contributions from both the ring and the silyl (B83357) group.[2] This electronic distribution influences the reactivity of thienylsilanes, particularly their behavior in electrophilic aromatic substitution and cross-coupling reactions.
The nature of the carbon-silicon bond in thienylsilanes is primarily covalent with a degree of ionic character due to the difference in electronegativity between carbon and silicon. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a more quantitative picture of the bonding by examining orbital occupancies and delocalization interactions.
Experimental Protocols
Synthesis of 2-Thienyltrimethylsilane
A common method for the synthesis of 2-thienyltrimethylsilane involves the reaction of a 2-thienyl Grignard or lithium reagent with a trialkylsilyl halide. A sonochemical approach for the synthesis of (3-thienyl)trimethylsilane has also been reported, which can be adapted for the 2-substituted isomer.[4]
Protocol for the Synthesis of 2-Thienyltrimethylsilane: [1]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating.
-
After the Grignard reagent formation is complete (cessation of exothermic reaction), cool the mixture to 0 °C.
-
Slowly add chlorotrimethylsilane to the Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 2-thienyltrimethylsilane as a colorless liquid.
Figure 1: Synthesis workflow for 2-thienyltrimethylsilane.
Characterization Techniques
NMR spectroscopy is a fundamental technique for the structural elucidation of thienylsilanes.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy: [5][6]
-
Prepare a solution of the purified this compound (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Expected ¹H NMR Data for 2-Thienyltrimethylsilane: [1]
-
δ 7.59 (dd, J = 5.0, 1.2 Hz, 1H, H5)
-
δ 7.29-7.24 (m, 1H, H3)
-
δ 7.19 (dd, J = 5.0, 3.5 Hz, 1H, H4)
-
δ 0.34 (s, 9H, Si(CH₃)₃)
Expected ¹³C NMR Data for 2-Thienyltrimethylsilane:
-
Signals for the thienyl carbons are expected in the aromatic region (δ 125-145 ppm).
-
The trimethylsilyl (B98337) carbons will appear as a sharp singlet at a high field (δ ~0 ppm).
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles.
General Experimental Protocol for X-ray Crystallography: [7]
-
Grow suitable single crystals of the this compound derivative. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Process the collected data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
Figure 2: General workflow for X-ray crystallography.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which can be used to confirm the presence of specific functional groups and to gain insight into the bonding.
Expected Vibrational Frequencies:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2960-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
Si-C stretching: ~1250 cm⁻¹ (asymmetric) and ~840 cm⁻¹ (symmetric) for the Si(CH₃)₃ group.
-
Thiophene ring vibrations: A series of characteristic bands in the fingerprint region.
Signaling Pathways and Logical Relationships
While thienylsilanes are not typically involved in biological signaling pathways, their reactivity can be understood through logical relationships in synthetic chemistry. For example, in palladium-catalyzed cross-coupling reactions, a logical workflow can be depicted.
References
- 1. 2-THIENYLTRIMETHYLSILANE synthesis - chemicalbook [chemicalbook.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
Synthesis of Novel Thienylsilane Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Thienylsilane derivatives represent a promising class of compounds in medicinal chemistry, offering a unique combination of the electronically rich thiophene (B33073) ring and the versatile silicon atom. This scaffold has garnered significant interest for its potential in developing novel therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel this compound derivatives for researchers, scientists, and drug development professionals.
Core Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Key methodologies include direct C-H silylation, Stille coupling, Suzuki coupling, and Grignard reactions.
Direct C-H Silylation
Direct C-H silylation has emerged as a powerful and atom-economical method for the synthesis of thienylsilanes. This approach avoids the pre-functionalization of the thiophene ring, thereby streamlining the synthetic process. Transition metal catalysts, particularly those based on rhodium and yttrium, have shown remarkable efficiency in promoting the direct silylation of thiophene and its derivatives.[1]
Experimental Protocol: Yttrium-Catalyzed C-H Silylation of Thiophene [1]
-
Materials: Thiophene (0.3 mmol), diphenylsilane (B1312307) (Ph2SiH2, 0.2 mmol), Y-2 catalyst (0.01 mmol), toluene (B28343) (2.0 mL).
-
Procedure: In a glovebox, a toluene solution of the Y-2 catalyst is added to a mixture of thiophene and diphenylsilane in a screw-capped vial. The vial is sealed and heated at 100 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-diphenylsilylthiophene.
Stille Coupling
The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex.[2] This method is highly effective for the synthesis of thienylsilanes by coupling a stannylated thiophene with a silyl (B83357) halide or vice versa. A significant advantage of the Stille reaction is its tolerance to a wide range of functional groups.
Experimental Protocol: Palladium-Catalyzed Stille Coupling for this compound Synthesis
-
Materials: 2-Bromothiophene (B119243) (1.0 mmol), trimethyl(tributylstannyl)silane (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and anhydrous toluene (10 mL).
-
Procedure: To a solution of 2-bromothiophene and trimethyl(tributylstannyl)silane in anhydrous toluene is added Pd(PPh3)4. The reaction mixture is degassed and then heated to reflux under an inert atmosphere for 12-24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield 2-trimethylsilylthiophene.
Suzuki Coupling
The Suzuki coupling reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organoboron compound with an organic halide or triflate.[3] For the synthesis of thienylsilanes, this typically involves the coupling of a thienylboronic acid or ester with a silyl halide. The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly attractive method.
Experimental Protocol: Suzuki Coupling for the Synthesis of 2-Thienylsilanes
-
Materials: 2-Thiopheneboronic acid (1.0 mmol), chlorotrimethylsilane (B32843) (1.2 mmol), Pd(PPh3)4 (0.05 mmol), aqueous Na2CO3 solution (2 M, 2.0 mL), and 1,4-dioxane (B91453) (10 mL).
-
Procedure: A mixture of 2-thiopheneboronic acid, chlorotrimethylsilane, Pd(PPh3)4, and 1,4-dioxane is prepared in a round-bottom flask. The aqueous Na2CO3 solution is added, and the mixture is heated to 80-90 °C for 12 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by column chromatography.
Grignard Reaction
The Grignard reaction provides a classical and effective method for the formation of carbon-silicon bonds. This involves the reaction of a thienyl Grignard reagent (prepared from a halothiophene and magnesium) with a silicon electrophile, such as a chlorosilane.
Experimental Protocol: Grignard Reaction for the Synthesis of 3-Thienylsilanes
-
Materials: 3-Bromothiophene (B43185) (1.0 mmol), magnesium turnings (1.1 mmol), anhydrous diethyl ether (10 mL), and trimethylchlorosilane (1.2 mmol).
-
Procedure: A solution of 3-bromothiophene in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in diethyl ether under an inert atmosphere. The reaction is initiated with gentle heating. After the formation of the Grignard reagent, trimethylchlorosilane is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated. The resulting crude product is purified by distillation or column chromatography.
Quantitative Data Presentation
The following tables summarize the yields and key characterization data for representative this compound derivatives synthesized via the described methodologies.
| Entry | This compound Derivative | Synthetic Method | Yield (%) | ¹H NMR (δ, ppm) | Reference |
| 1 | 2-Diphenylsilylthiophene | C-H Silylation | 85 | 7.65-7.62 (m, 4H), 7.45-7.35 (m, 6H), 7.28 (dd, J = 5.0, 1.2 Hz, 1H), 7.15 (dd, J = 3.6, 1.2 Hz, 1H), 7.08 (dd, J = 5.0, 3.6 Hz, 1H), 5.85 (s, 1H) | [1] |
| 2 | 2,5-Bis(diphenylsilyl)thiophene | C-H Silylation | 12 | 7.68-7.65 (m, 8H), 7.48-7.38 (m, 12H), 7.20 (s, 2H), 5.90 (s, 2H) | [1] |
| 3 | 2-(Trimethylsilyl)thiophene | Stille Coupling | 75-85 | 7.55 (dd, J=2.9, 1.1 Hz, 1H), 7.42 (dd, J=4.9, 1.1 Hz, 1H), 7.11 (dd, J=4.9, 2.9 Hz, 1H), 0.32 (s, 9H) | General Protocol |
| 4 | 2-(Triethylsilyl)thiophene | Suzuki Coupling | 70-80 | 7.53 (dd, J=2.8, 1.2 Hz, 1H), 7.40 (dd, J=5.0, 1.2 Hz, 1H), 7.09 (dd, J=5.0, 2.8 Hz, 1H), 1.05 (t, J=7.9 Hz, 9H), 0.80 (q, J=7.9 Hz, 6H) | General Protocol |
| 5 | 3-(Trimethylsilyl)thiophene | Grignard Reaction | 65-75 | 7.58 (dd, J=2.9, 1.2 Hz, 1H), 7.30 (dd, J=4.9, 2.9 Hz, 1H), 7.25 (dd, J=4.9, 1.2 Hz, 1H), 0.28 (s, 9H) | General Protocol |
| 6 | 6,6-dimethyl-5-(m-tolyl)-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | Rh-catalyzed trans-bis-silylation | 16 | Not specified in detail | [4] |
| Entry | This compound Derivative | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |
| 1 | 2-Diphenylsilylthiophene | 142.1, 135.8, 134.5, 130.2, 128.3, 128.1, 127.9 | 266.08 (M+) | [1] |
| 2 | 2,5-Bis(diphenylsilyl)thiophene | 145.3, 136.0, 135.5, 134.2, 129.8, 128.0 | 448.12 (M+) | [1] |
| 3 | 2-(Trimethylsilyl)thiophene | 141.2, 132.8, 127.8, 127.4, -0.9 | 156.04 (M+) | General Protocol |
| 4 | 2-(Triethylsilyl)thiophene | 141.5, 132.5, 127.6, 127.2, 7.5, 4.6 | 198.10 (M+) | General Protocol |
| 5 | 3-(Trimethylsilyl)thiophene | 138.5, 130.4, 129.8, 125.1, -1.2 | 156.04 (M+) | General Protocol |
| 6 | 6,6-dimethyl-5-(m-tolyl)-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene | Not specified in detail | HR-MS: calcd. for C20H24S2Si2 (M+): 384.0960, found: 384.0955 | [4] |
Mandatory Visualizations
Signaling Pathway: Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[5] Its aberrant activation is implicated in the development and progression of various cancers.[6][7] Small molecule inhibitors targeting key components of this pathway, such as Smoothened (SMO), are of significant therapeutic interest.[8] Novel this compound derivatives can be designed to act as antagonists of the SMO receptor, thereby inhibiting the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation [mdpi.com]
- 5. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 6. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 8. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Silyl Substitution on the Electronic Properties of Thiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of silyl (B83357) groups to thiophene-based materials has emerged as a powerful strategy for tuning their electronic properties, offering significant potential for applications in organic electronics, sensor technology, and drug development. This technical guide provides an in-depth analysis of the core electronic characteristics of silyl-substituted thiophenes, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts and workflows.
Core Electronic Properties: A Quantitative Overview
The substitution of thiophene (B33073) rings with silyl moieties, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), induces significant changes in their electronic landscape. These changes primarily manifest in the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's band gap, conductivity, and charge carrier mobility.
Silyl groups typically act as weak electron-donating groups through σ-π hyperconjugation, leading to a destabilization (increase in energy) of the HOMO level. The effect on the LUMO level is generally less pronounced. This differential impact on the frontier molecular orbitals often results in a narrowing of the HOMO-LUMO gap, which can be advantageous for applications requiring tailored light absorption and emission properties.
Below is a summary of key electronic properties for a selection of silyl-substituted thiophene derivatives as reported in the literature.
| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Mobility (cm²/Vs) | Conductivity (S/cm) |
| 2-(Trimethylsilyl)thiophene | 2-TMS | -5.35 | -0.85 | 4.50 | - | - |
| 2,5-bis(Trimethylsilyl)thiophene | 2,5-diTMS | -5.21 | -0.98 | 4.23 | - | - |
| Poly(3-(trimethylsilyl)thiophene) | 3-TMS Polymer | -5.1 | -2.9 | 2.2 | 10⁻⁵ - 10⁻³ | 10⁻⁶ - 10⁻⁴ |
| Tris[(ethylquinquethiophenyl)dimethylsilyl]methylsilane | Silicon-bridged oligomer | - | - | - | 6.4 x 10⁻² | - |
Note: The values presented are compiled from various experimental and theoretical studies and should be considered as representative examples. Actual values can vary depending on the specific measurement conditions and computational methods used.
Experimental Protocols
The synthesis and characterization of silyl-substituted thiophenes involve a series of well-established organic chemistry techniques. Below are detailed methodologies for key experiments.
Synthesis of 2-(Trimethylsilyl)thiophene
This procedure outlines a common method for the direct silylation of thiophene.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of thiophene in anhydrous THF.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at this temperature for an additional hour.
-
Trimethylsilyl chloride (1.2 equivalents) is then added dropwise to the reaction mixture.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure 2-(trimethylsilyl)thiophene.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ²⁹Si NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
-
Samples are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed.
Cyclic Voltammetry (CV):
-
CV is used to determine the oxidation and reduction potentials, which are then used to estimate the HOMO and LUMO energy levels.
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The measurement is performed in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
The HOMO energy level can be estimated from the onset of the first oxidation peak using the equation: EHOMO = - (Eoxonset - EFc/Fc+ + 4.8) eV, where EFc/Fc+ is the potential of the ferrocene/ferrocenium redox couple used as an internal standard.
-
The LUMO energy level can be estimated from the HOMO level and the optical band gap (Egopt) obtained from UV-Vis spectroscopy: ELUMO = EHOMO + Egopt.
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy is used to determine the optical band gap of the material.
-
The absorption spectrum of the compound in a suitable solvent (e.g., chloroform) or as a thin film is recorded.
-
The optical band gap is estimated from the onset of the absorption edge using the Tauc plot method.
Visualizing Key Concepts and Processes
To further clarify the concepts and experimental workflows, the following diagrams are provided.
Caption: General chemical structure of a silyl-substituted thiophene.
The Expanding Frontier of Thienylsilane Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Thienylsilanes, organosilicon compounds incorporating a thiophene (B33073) ring, have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, stability, and reactivity have propelled their application across diverse scientific disciplines, from materials science to medicinal chemistry. This in-depth technical guide explores the core aspects of thienylsilane chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, reactivity, and burgeoning applications.
Core Concepts in this compound Chemistry
Thienylsilanes offer a unique combination of the electron-rich nature of the thiophene ring and the versatile reactivity of the silicon atom. The silicon moiety can act as a functional handle for a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. The thienyl group, in turn, can serve as an activating group, facilitating these reactions, and can also be incorporated as a key structural motif in the final product.
Synthesis of Thienylsilanes
The preparation of thienylsilanes can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the nature of the silicon-containing group.
1. Reaction of Thienyllithium or Thienyl Grignard Reagents with Silyl (B83357) Halides: A common and straightforward approach involves the reaction of a pre-formed organometallic derivative of thiophene with a suitable silyl halide. For instance, 2-lithiothiophene, generated by the deprotonation of thiophene with an organolithium reagent like n-butyllithium, readily reacts with silyl chlorides to afford the corresponding 2-thienylsilane.
2. Hydrosilylation of Ethynylthiophenes: The platinum-catalyzed hydrosilylation of terminal or internal ethynylthiophenes with hydrosilanes provides a direct and atom-economical route to vinylthienylsilanes. The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions.
Experimental Protocols:
Synthesis of Dimethyl(2-thienyl)silane:
To a solution of 2-bromothiophene (B119243) in anhydrous diethyl ether at 0 °C is slowly added a solution of n-butyllithium in hexanes. The mixture is stirred at this temperature for 1 hour, after which chlorodimethylsilane (B94632) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford dimethyl(2-thienyl)silane as a colorless oil.
Platinum-Catalyzed Hydrosilylation of Phenylacetylene (B144264) with Dimethyl(2-thienyl)silane:
To a solution of phenylacetylene and a catalytic amount of a platinum(0) catalyst (e.g., Karstedt's catalyst) in anhydrous toluene (B28343) is added dimethyl(2-thienyl)silane at room temperature. The reaction mixture is then heated to 60-80 °C and monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the corresponding vinylthis compound.
Reactivity of Thienylsilanes: The Power of Cross-Coupling
A cornerstone of this compound chemistry is their utility in palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling. In these reactions, the carbon-silicon bond is activated, typically by a fluoride (B91410) source or a base, enabling the transfer of the thienyl group to the palladium catalyst. This is followed by reductive elimination to form a new carbon-carbon bond. The thienyl group can act as an efficient activating "dummy" ligand, facilitating the coupling of other organic groups attached to the silicon atom.
Quantitative Data on Hiyama Cross-Coupling Reactions:
| Entry | Aryl Halide | This compound | Catalyst | Activator | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | 2-(Trimethylsilyl)thiophene | Pd(PPh₃)₄ | TBAF | THF | 85 |
| 2 | 1-Bromonaphthalene | 2-(Triethoxysilyl)thiophene | Pd₂(dba)₃ / XPhos | NaOH | Toluene/H₂O | 92[1] |
| 3 | 4-Chloroacetophenone | 2-(Trifluorosilyl)thiophene | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 78 |
| 4 | 2-Bromopyridine | 2-(Dimethylphenylsilyl)thiophene | [PdCl(allyl)]₂ / P(t-Bu)₃ | KOSi(CH₃)₃ | Dioxane | 88 |
Table 1: Representative yields for the Hiyama cross-coupling of various aryl halides with thienylsilanes under different catalytic conditions.
Signaling Pathways and Experimental Workflows:
The general mechanism of the palladium-catalyzed Hiyama cross-coupling of a this compound with an aryl halide involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Figure 1: Catalytic cycle of the Hiyama cross-coupling reaction.
The activation of the this compound by a fluoride ion is a crucial step, leading to the formation of a pentacoordinate silicate (B1173343) intermediate, which is more reactive towards transmetalation.
Figure 2: Fluoride activation of this compound for transmetalation.
Spectroscopic Characterization
The structural elucidation of thienylsilanes relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
1H and 13C NMR Data:
The chemical shifts of the thiophene protons and carbons in thienylsilanes are influenced by the nature of the substituents on both the thiophene ring and the silicon atom.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 2-(Trimethylsilyl)thiophene | 7.58 (dd, 1H), 7.21 (dd, 1H), 7.05 (dd, 1H), 0.31 (s, 9H) | 142.1, 134.5, 130.3, 127.8, -0.9 |
| 2,5-Bis(trimethylsilyl)thiophene | 7.25 (s, 2H), 0.30 (s, 18H) | 148.5, 136.2, -0.5 |
| 2-(Dimethylphenylsilyl)thiophene | 7.65-7.55 (m, 3H), 7.40-7.30 (m, 4H), 7.10 (dd, 1H), 0.55 (s, 6H) | 141.8, 138.2, 134.1, 130.5, 129.5, 128.1, 127.9, -2.1 |
Table 2: Representative 1H and 13C NMR data for selected this compound derivatives in CDCl₃.
Applications in Materials Science: Conducting Polymers
The incorporation of the silane (B1218182) functionality into thiophene-based polymers has led to the development of novel materials with interesting electronic and optical properties. Poly(this compound)s and related copolymers are being investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The silicon atom can influence the polymer's solubility, processability, and electronic structure.
The synthesis of these polymers often involves the polymerization of appropriately functionalized this compound monomers.
Figure 3: General scheme for the synthesis of poly(this compound).
While extensive data on the electrical conductivity of poly(2-thienylsilane) itself is not widely reported, related dithienosilole-based polymers have shown promising conductivities, often in the range of 10⁻⁵ to 10⁻³ S/cm after doping.
Applications in Medicinal Chemistry and Drug Development
The thiophene ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a key strategy in drug design. Thienylsilanes offer intriguing possibilities in this arena, where the silyl group can act as a bioisostere for other functionalities or as a handle for further derivatization.
While concrete examples of thienylsilanes as direct bioisosteres in marketed drugs are still emerging, the rationale for their exploration is strong. The replacement of a carbon or another heteroatom with silicon can modulate a molecule's lipophilicity, metabolic stability, and binding interactions. Researchers are actively exploring the synthesis of this compound analogs of known drugs to investigate these potential benefits.
This compound chemistry represents a dynamic and rapidly evolving field with significant potential for innovation. Their straightforward synthesis, versatile reactivity in cross-coupling reactions, and the unique properties they impart to both small molecules and polymers make them valuable tools for chemists in academia and industry. As our understanding of their properties and reactivity deepens, we can expect to see even more widespread applications of thienylsilanes in the development of novel materials, pharmaceuticals, and other advanced technologies. This guide provides a foundational understanding of the core principles of this compound chemistry, intended to inspire and facilitate further research and development in this exciting area.
References
An In-depth Technical Guide to the Fundamental Reactions of Thienylsilanes for Researchers, Scientists, and Drug Development Professionals
Thienylsilanes are a versatile class of organosilicon compounds that have garnered significant interest in organic synthesis and medicinal chemistry. The incorporation of a silyl (B83357) group onto the thiophene (B33073) ring modulates its electronic properties and provides a handle for a variety of chemical transformations. This guide details the core fundamental reactions of thienylsilanes, providing an in-depth overview of electrophilic substitution, metalation, and cross-coupling reactions. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and other scientific disciplines.
Electrophilic Aromatic Substitution
The silyl group is a notable ortho-, para-directing group in electrophilic aromatic substitution reactions. However, in the case of 2-silylated thiophenes, the strong directing effect of the sulfur atom to the adjacent α-position (C5) often dominates. The bulky silyl group can also provide steric hindrance, influencing the regioselectivity of the substitution.
Halogenation
Bromination of thienylsilanes is a common transformation to introduce a handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose.
Experimental Protocol: Bromination of 2-(Trimethylsilyl)thiophene with NBS
To a solution of 2-(trimethylsilyl)thiophene (1 equivalent) in a suitable solvent such as chloroform (B151607) or a mixture of chloroform and acetic acid, N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 5-bromo-2-(trimethylsilyl)thiophene.
| Reactant | Molar Ratio | Product | Yield (%) |
| 2-(Trimethylsilyl)thiophene | 1.0 | 5-Bromo-2-(trimethylsilyl)thiophene | Typically >90% |
| N-Bromosuccinimide | 1.0-1.1 |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, a key step in the synthesis of many pharmaceutical intermediates. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or stannic chloride. For thiophene itself, stannic chloride is often preferred as it is a milder catalyst and can reduce the extent of polymerization.[1]
Experimental Protocol: Friedel-Crafts Acylation of Thiophene with Acetyl Chloride
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, thiophene (1 equivalent) and acetyl chloride (1 equivalent) are dissolved in a dry solvent like benzene.[1] The solution is cooled to 0°C, and freshly distilled stannic chloride (1 equivalent) is added dropwise with stirring.[1] The reaction is maintained at a low temperature and monitored by TLC. After the reaction is complete, it is carefully quenched with ice-water and dilute hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent. The solvent is evaporated, and the resulting 2-acetylthiophene (B1664040) is purified by distillation or chromatography.
| Reactant | Molar Ratio | Catalyst | Product | Yield (%) |
| Thiophene | 1.0 | SnCl₄ | 2-Acetylthiophene | ~70-80%[1] |
| Acetyl Chloride | 1.0 |
Note: While this protocol is for thiophene, a similar procedure can be adapted for thienylsilanes, with the understanding that the silyl group will influence the regioselectivity, generally directing acylation to the 5-position for a 2-silylthiophene.
Metalation
Metalation of thienylsilanes, typically with organolithium reagents, is a powerful method for creating a nucleophilic carbon center on the thiophene ring. The resulting thienyllithium species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. The position of metalation is highly regioselective, occurring preferentially at the carbon atom ortho to the sulfur and on the same side as the silyl group if that position is available. For 2-(trimethylsilyl)thiophene, lithiation occurs at the 5-position.
Experimental Protocol: Lithiation of 2-(Trimethylsilyl)thiophene
A solution of 2-(trimethylsilyl)thiophene (1 equivalent) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium (1.0-1.1 equivalents) in hexanes is added dropwise. The reaction mixture is stirred at low temperature for a period of time (e.g., 1-2 hours) to ensure complete metalation. The resulting lithiated species is then ready for reaction with an electrophile.
Quenching with an Electrophile (e.g., Iodomethane)
To the cold solution of the lithiated thienylsilane, the electrophile (e.g., iodomethane, 1.1 equivalents) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine and dried. After solvent removal, the product is purified by chromatography.
| This compound | Reagent | Electrophile | Product |
| 2-(Trimethylsilyl)thiophene | n-BuLi | CH₃I | 5-Methyl-2-(trimethylsilyl)thiophene |
| 2-(Trimethylsilyl)thiophene | n-BuLi | DMF | 5-(Trimethylsilyl)thiophene-2-carbaldehyde |
Cross-Coupling Reactions
The silyl group on a this compound can be utilized in or facilitate various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds in drug discovery and materials science.
Suzuki-Miyaura Coupling
Thienylsilanes can be converted to the corresponding bromothiophenes, which are excellent substrates for Suzuki-Miyaura coupling with boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(trimethylsilyl)thiophene with Phenylboronic Acid
A mixture of 5-bromo-2-(trimethylsilyl)thiophene (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate, 2-3 equivalents) is placed in a reaction flask. A suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water, is added. The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 5-Bromo-2-(trimethylsilyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-2-(trimethylsilyl)thiophene | Varies |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76%[2] |
Stille Coupling
Thienylsilanes can be converted to organostannanes, which are then used in Stille coupling reactions with organic halides. This reaction is known for its tolerance of a wide variety of functional groups.
Experimental Protocol: Stille Coupling of an Organostannane with an Aryl Iodide
To a solution of the organostannane (e.g., 2-(tributylstannyl)thiophene, 1 equivalent) and an aryl iodide (1-1.2 equivalents) in an anhydrous solvent such as toluene or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) is added. The mixture is degassed and then heated under an inert atmosphere at a temperature typically between 80 and 120 °C. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then purified by column chromatography to isolate the coupled product.
| Organostannane | Organic Halide | Catalyst | Solvent | Product |
| 2-(Tributylstannyl)thiophene | Iodobenzene | Pd(PPh₃)₄ | Toluene | 2-Phenylthiophene |
Hiyama Coupling
Hiyama coupling involves the cross-coupling of organosilanes with organic halides in the presence of a palladium catalyst and a fluoride (B91410) source (e.g., TBAF) or other activators. Thienyl(trialkoxy)silanes are common substrates for this reaction.
Experimental Protocol: Hiyama Coupling of a Thienyl(trialkoxy)silane with an Aryl Bromide
A mixture of the thienyl(trialkoxy)silane (1 equivalent), the aryl bromide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos or XPhos, 1-5 mol%), and a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF, 1.5-2 equivalents) is dissolved in an anhydrous solvent like THF or dioxane. The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from 60 to 100 °C. After completion, the mixture is cooled, quenched, and worked up similarly to the Suzuki and Stille coupling procedures, with purification by column chromatography.
| Organosilane | Organic Halide | Catalyst/Ligand | Activator | Solvent | Product |
| Thienyl(trialkoxy)silane | 4-Bromoanisole | Pd(OAc)₂/SPhos | TBAF | Dioxane | 2-(4-Methoxyphenyl)thiophene |
Visualizing Reaction Pathways
To better illustrate the logical flow of these fundamental reactions, the following diagrams are provided.
References
Stability of Thienylsilane Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Thienylsilane compounds, which incorporate both a thiophene (B33073) ring and a silicon atom, are of growing interest in medicinal chemistry and materials science. Their unique electronic and structural properties make them valuable scaffolds in drug design and as intermediates in organic synthesis. However, a thorough understanding of their stability is paramount for their effective application, particularly in the context of drug development, where stability directly impacts shelf-life, efficacy, and safety. This technical guide provides a comprehensive overview of the stability of this compound compounds, detailing their behavior under various stress conditions and outlining the experimental protocols for their evaluation.
Core Stability Profile of Thienylsilanes
Organosilicon compounds are generally recognized for their chemical stability, which is one of their key advantages in organic synthesis.[1] The carbon-silicon (C-Si) bond is relatively strong and less polarized than carbon-heteroatom bonds, contributing to their overall robustness.[2][3] However, the incorporation of the thiophene moiety introduces specific reactivity patterns that can influence the stability of the entire molecule. The stability of a this compound is a multifactorial property, influenced by thermal, hydrolytic, oxidative, and photolytic stress.
Thermal Stability
Organosilanes, in general, exhibit good thermal stability.[1] The thermal stability of aryl silanes has been shown to be greater than that of their alkylsilane counterparts.[4] For instance, phenyltrimethoxysilane (B147435) shows high thermal stability.[4] It is therefore anticipated that thienylsilanes will also possess considerable thermal stability.
Table 1: Illustrative Thermal Stability Data for Related Organosilanes
| Compound | Decomposition Onset Temperature (°C) | Analytical Method | Reference (for methodology) |
| Phenyltrimethoxysilane | > 350 | Thermogravimetric Analysis (TGA) | [4] |
| Tetraethylsilane | ~500 | Flash Pyrolysis Vacuum Ultraviolet Photoionization Mass Spectrometry | [5] |
| Methyltrichlorosilane | ~800 | RRKM Calculations | [6] |
Note: This table provides illustrative data for related organosilanes to indicate the general range of thermal stability. Specific data for thienylsilanes is not currently available in the cited literature.
The thermal decomposition of organosilanes can proceed through various mechanisms, including bond homolysis and β-hydride elimination.[5] For thienylsilanes, the initial decomposition step would likely involve the cleavage of the Si-C(thienyl) bond or bonds within the substituents on the silicon atom.
Chemical Stability
The chemical stability of thienylsilanes is highly dependent on the reaction conditions, particularly the presence of acidic, basic, oxidizing, or reducing agents.
The Si-O-C linkage in alkoxysilanes is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[7] The rate of hydrolysis is influenced by the steric bulk of the substituents on the silicon atom and the pH of the medium.[8][9] For thienylalkoxysilanes, hydrolysis would lead to the formation of silanols, which can then undergo condensation to form siloxanes.
While quantitative kinetic data for the hydrolysis of a wide range of thienylsilanes is scarce, studies on other organosilanes indicate that the stability of the Si-C bond to hydrolysis is generally high.[10] The primary point of hydrolytic attack would be the alkoxy groups attached to the silicon atom.
Table 2: Illustrative Hydrolytic Stability of a Generic Alkoxysilane
| Condition | Half-life (t½) | Degradation Products | Analytical Method | Reference (for methodology) |
| Acidic (pH 3) | Hours to Days | Silanols, Siloxanes | NMR, GC-MS | [10][11] |
| Neutral (pH 7) | Days to Weeks | Silanols, Siloxanes | NMR, GC-MS | [10][11] |
| Basic (pH 10) | Hours to Days | Silanols, Siloxanes | NMR, GC-MS | [10][11] |
Note: This table presents a generalized stability profile for an alkoxysilane. The actual rates for a specific this compound will vary depending on its structure.
The thiophene ring is susceptible to oxidation, which can occur at both the sulfur atom to form a thiophene S-oxide and at the C=C double bonds to form epoxides. These reactive intermediates can lead to further degradation of the molecule. The presence of a silicon atom may influence the electron density of the thiophene ring and thus its susceptibility to oxidation.
Forced degradation studies using oxidizing agents like hydrogen peroxide are essential to understand the oxidative stability of thienylsilanes.[12][13]
Organosilanes can be used as reducing agents themselves, but the Si-C bond is generally stable to many reducing conditions.[1] The thiophene ring can be reduced under certain catalytic hydrogenation conditions, but this typically requires harsh conditions.
Photostability
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound compounds requires a suite of analytical techniques and well-defined experimental protocols. Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways.[12][13][14][15][16]
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile and onset temperature of degradation.
Methodology:
-
A small, accurately weighed sample of the this compound compound (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve as the temperature at which significant weight loss begins.
-
The data can be used to determine kinetic parameters of decomposition using methods like the Kissinger equation.
Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Prepare solutions of the this compound compound in aqueous buffers at different pH values (e.g., pH 3, 7, and 10).
-
Incubate the solutions at a constant temperature (e.g., 40 °C).
-
At specified time intervals, withdraw aliquots of the solutions.
-
Analyze the concentration of the parent this compound and the formation of degradation products using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The rate of degradation can be determined by plotting the concentration of the parent compound versus time.
Oxidative Stability Testing
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
Methodology:
-
Prepare a solution of the this compound compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the mixture at a controlled temperature.
-
Monitor the degradation of the this compound over time using an appropriate analytical method (e.g., HPLC, GC-MS).
-
Identify the degradation products to elucidate the oxidative degradation pathway.[11]
Photostability Testing
Objective: To evaluate the stability of the compound upon exposure to light.
Methodology (based on ICH Q1B guidelines):
-
Expose a solid or solution sample of the this compound compound to a light source that provides both UV and visible light of a specified intensity.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After a defined period of exposure, analyze both the exposed and control samples for degradation using a stability-indicating analytical method.
-
Assess any changes in physical properties (e.g., color, appearance).
-
If significant degradation occurs, further studies can be conducted to determine the quantum yield of photodegradation.
Degradation Pathways and Mechanisms
Understanding the degradation pathways of thienylsilanes is crucial for predicting their stability and identifying potential degradation products. Based on the known reactivity of organosilanes and thiophenes, the following degradation pathways can be postulated.
Hydrolytic Degradation Pathway
The primary hydrolytic degradation pathway for thienylalkoxysilanes involves the hydrolysis of the alkoxy groups to form silanols, followed by condensation to form siloxanes.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 3. The Evolution of Organosilicon Chemistry [sbfchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unimolecular decomposition of methyltrichlorosilane: RRKM calculations (Technical Report) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 10. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpp.com [ijrpp.com]
- 14. forced degradation study: Topics by Science.gov [science.gov]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thienylsilane Reagents for Researchers, Scientists, and Drug Development Professionals
Introduction to Thienylsilane Reagents: Versatile Building Blocks in Modern Organic Synthesis
This compound reagents have emerged as indispensable tools in contemporary organic chemistry, offering a unique combination of stability, reactivity, and versatility. These organosilicon compounds, featuring a thiophene (B33073) ring bonded to a silicon atom, play a pivotal role in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Their utility stems from their ability to participate in a variety of palladium-catalyzed cross-coupling reactions, including the Hiyama, Suzuki-Miyaura, and Stille reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound reagents, complete with detailed experimental protocols, quantitative data, and mechanistic insights.
Core Concepts and Properties
Thienylsilanes are characterized by the presence of a C(sp²)-Si bond, where the carbon is part of the aromatic thiophene ring. The silicon atom is typically substituted with alkyl (e.g., methyl), alkoxy (e.g., ethoxy), or other functional groups. These substituents significantly influence the reactivity of the silane (B1218182) in cross-coupling reactions. For instance, alkoxy-substituted silanes are often more reactive and are readily activated under milder conditions.
One of the key advantages of this compound reagents is their stability compared to other organometallic compounds. They are generally stable to air and moisture, allowing for easier handling and purification. This stability, coupled with their lower toxicity compared to organotin reagents used in Stille couplings, makes them an attractive alternative for large-scale synthetic applications.
Synthesis of this compound Reagents
The preparation of this compound reagents can be achieved through several synthetic routes, primarily involving the reaction of a thienyl-metal species with a halosilane.
1. Grignard-based Synthesis: A common method involves the formation of a thienyl Grignard reagent from a bromothiophene, which is then reacted with a chlorosilane. A sonochemical approach has been shown to afford (3-thienyl)trimethylsilane in good yield.[1]
2. Lithiation-based Synthesis: Direct lithiation of thiophene followed by quenching with a chlorosilane is another effective strategy. This method allows for the regioselective introduction of the silyl (B83357) group.
3. Palladium-Catalyzed Silylation: More recently, palladium-catalyzed cross-coupling reactions of bromothiophenes with silylating agents like hexamethyldisilane (B74624) have been developed, offering a milder alternative to traditional methods.
Experimental Protocol: Synthesis of (3-Thienyl)trimethylsilane[1]
Materials:
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF to the dropping funnel.
-
Add a portion of the 3-bromothiophene solution to the magnesium and initiate the Grignard reaction, if necessary, by gentle heating.
-
Once the reaction has started, add the remaining 3-bromothiophene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford (3-thienyl)trimethylsilane as a colorless liquid.
Applications in Cross-Coupling Reactions
Thienylsilanes are highly valued for their participation in palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of biaryl and vinylthiophene derivatives.
Hiyama Coupling
The Hiyama coupling involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion activates the silicon center, forming a hypervalent silicate (B1173343) intermediate that facilitates transmetalation to the palladium catalyst.
Reaction Workflow: Hiyama Coupling
Caption: General workflow for the Hiyama cross-coupling reaction.
Suzuki-Miyaura Coupling
While the classic Suzuki-Miyaura coupling utilizes organoboron reagents, thienylsilanes can be employed in a modified version. In this case, the this compound is first converted to a thienylboronic acid or ester in situ, which then participates in the catalytic cycle. Alternatively, vinylsilanes can be coupled with thienylboronic acids.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
In the Stille coupling, an organotin reagent is coupled with an organic halide. Thienylstannanes are commonly used starting materials. However, due to the toxicity of organotin compounds, methods utilizing less toxic thienylsilanes are often preferred where applicable. The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle: Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Quantitative Data
The efficiency of cross-coupling reactions involving this compound reagents is highly dependent on the specific substrates, catalyst system, and reaction conditions. Below are tables summarizing representative yields for Hiyama and Suzuki-Miyaura couplings.
Table 1: Representative Yields for Hiyama Coupling of Thienylsilanes with Aryl Halides
| This compound | Aryl Halide | Catalyst | Activator | Solvent | Yield (%) |
| 2-Thienyl(triethoxy)silane | 4-Iodoanisole (B42571) | Pd(OAc)₂ | TBAF | THF | 92 |
| 2-Thienyl(trimethyl)silane | 1-Bromonaphthalene | Pd(PPh₃)₄ | TBAF | Dioxane | 85 |
| 3-Thienyl(triethoxy)silane | 4-Chlorotoluene | PdCl₂(dppf) | KF | Toluene | 78 |
| 2,5-Bis(trimethylsilyl)thiophene | 1,4-Diiodobenzene | Pd₂(dba)₃ | TBAF | DMF | 65 (bis-arylated) |
Table 2: Representative Yields for Suzuki-Miyaura Coupling involving Thiophene Derivatives
| Thiophene Reagent | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 2-Thienylboronic acid | Vinyl(trimethyl)silane | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |
| 3-Thienylboronic acid | 1-Octenyl(triethoxy)silane | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 82 |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 95[2][3] |
Spectroscopic Data
Characterization of this compound reagents and their coupled products is typically performed using standard spectroscopic techniques.
Table 3: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-(Trimethylsilyl)thiophene | 7.55 (dd, 1H), 7.20 (dd, 1H), 7.05 (dd, 1H), 0.30 (s, 9H) | 143.2, 134.5, 128.0, 127.5, -0.9 | 3105, 1250, 840 |
| 2-Phenylthiophene | 7.65-7.60 (m, 2H), 7.40-7.25 (m, 4H), 7.10 (dd, 1H) | 144.2, 134.0, 129.0, 128.8, 127.5, 125.8, 124.8, 123.2 | 3060, 1480, 750, 690 |
Experimental Protocols for Cross-Coupling Reactions
Hiyama Coupling of 2-Thienyl(triethoxy)silane with 4-Iodoanisole
Materials:
-
2-Thienyl(triethoxy)silane
-
4-Iodoanisole
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), 4-iodoanisole (1.0 eq), and anhydrous THF.
-
Add 2-thienyl(triethoxy)silane (1.2 eq) to the mixture.
-
Add the TBAF solution (1.5 eq) dropwise with stirring.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)thiophene.
Conclusion
This compound reagents are powerful and versatile building blocks in organic synthesis. Their stability, coupled with their ability to participate in a range of palladium-catalyzed cross-coupling reactions, makes them highly valuable for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. The methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize these important reagents in their synthetic endeavors. The continued development of new silylation methods and more efficient catalytic systems will undoubtedly expand the scope and utility of this compound chemistry in the future.
References
Thienylsilane Derivatives: A Technical Guide for Organic Electronics
October 2025
Introduction
Thienylsilane derivatives have emerged as a promising class of organic semiconducting materials for a wide range of applications in organic electronics. The incorporation of a silicon atom into the thiophene (B33073) backbone offers a unique combination of properties, including tunable electronic energy levels, enhanced solubility and processability, and improved charge transport characteristics. These attributes make this compound-based molecules and polymers highly suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives in organic electronics. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and utilization of novel organic semiconductors. The guide summarizes key performance data, details experimental protocols for synthesis and device fabrication, and provides visualizations of fundamental concepts and workflows.
Molecular Design and Properties
The core of many high-performance this compound derivatives is the dithienosilole (DTS) unit, a fused thiophene-silole-thiophene structure. The silicon bridge in the DTS core enhances the planarity and rigidity of the molecule, which in turn promotes intermolecular π-π stacking and facilitates efficient charge transport.[1] The electronic properties of dithienosilole-based materials can be readily tuned by modifying the substituents on the silicon atom and the thiophene rings. For instance, attaching electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, allowing for optimization of charge injection and transport in electronic devices.[2][3]
Performance in Organic Electronic Devices
This compound derivatives, particularly those based on the dithienosilole core, have demonstrated impressive performance in both OFETs and OPVs.
Organic Field-Effect Transistors (OFETs)
In OFETs, dithienosilole- and dibenzosilole-thiophene copolymers have shown excellent p-type semiconductor behavior with high hole mobilities. These materials can be solution-processed, enabling the fabrication of large-area and flexible electronic devices.[1] The good ambient operational stability of these OFETs is another significant advantage.[1]
| Derivative Type | Hole Mobility (cm²/Vs) | On/Off Ratio | Processing | Reference |
| Dithienosilole-Thiophene Copolymer | 0.02 - 0.06 | >10⁵ - 10⁶ | Solution | [1] |
| Dibenzosilole-Thiophene Copolymer | 0.02 - 0.06 | >10⁵ - 10⁶ | Solution | [1] |
Organic Photovoltaics (OPVs)
Dithienosilole-based small molecules and polymers have been successfully employed as donor materials in bulk heterojunction (BHJ) organic solar cells. Their broad absorption spectra and suitable energy levels lead to efficient charge generation and collection. Solution-processed OPVs based on a dithienosilole core small molecule have achieved power conversion efficiencies (PCEs) of up to 5.84%, which was a significant milestone for solution-processed small molecule OPVs at the time.[4] More recent developments with acceptor-donor-acceptor (A-D-A) small molecules featuring a dithienosilole central unit have pushed the PCE to over 8%.[5]
| Donor Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| DCAO3TSi (Dithienosilole core small molecule) | PC₆₁BM | 5.84 | 0.80 | 11.51 | 0.64 | [4] |
| DR3TDTS (A-D-A Dithienosilole small molecule) | PC₇₁BM | 8.02 | - | - | - | [5] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, to build the conjugated backbone. Below are representative protocols for the synthesis of key intermediates and polymers.
Protocol 1: Synthesis of 2,5-Bis((trimethylsilyl)ethynyl)thiophene
This protocol describes a modified procedure for the Sonogashira coupling of 2,5-diiodothiophene (B186504) with trimethylsilylacetylene (B32187).[4]
Materials:
-
2,5-diiodothiophene
-
Trimethylsilylacetylene
-
Diisopropylamine (B44863) (i-Pr₂NH)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve 2,5-diiodothiophene (1.5 mmol) and diisopropylamine (2.4 mmol) in 10 mL of degassed and anhydrous THF.
-
To this solution, add Pd(PPh₃)₂Cl₂ (0.15 mmol), CuI (0.16 mmol), and trimethylsilylacetylene (4.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 48 hours.
-
After cooling to room temperature, the reaction mixture is typically subjected to a standard work-up procedure involving solvent removal, extraction, and purification by column chromatography to yield the desired product.
Protocol 2: Synthesis of Dithienosilole-Thiophene Copolymers via Stille Coupling
This protocol outlines a general procedure for the Stille polymerization of a distannylated dithienosilole monomer with a dibrominated thiophene comonomer.
Materials:
-
2,6-Bis(trimethylstannyl)-4,4-dialkyl-dithienosilole
-
Dibrominated thiophene comonomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the distannylated dithienosilole monomer and the dibrominated thiophene comonomer in anhydrous chlorobenzene.
-
Add Pd₂(dba)₃ and P(o-tol)₃ as the catalyst system.
-
Degas the mixture and then heat it to reflux (typically around 130 °C) for 24-48 hours.
-
After cooling, the polymer is precipitated by adding the reaction mixture to methanol.
-
The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
Device Fabrication
Solution-processing techniques are commonly used for the fabrication of this compound-based organic electronic devices.
Protocol 3: Fabrication of a Solution-Processed OFET
This protocol describes a general procedure for fabricating a bottom-gate, top-contact OFET.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
This compound semiconductor solution (e.g., in chloroform (B151607) or chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
-
Gold (Au) for source/drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional): To improve the semiconductor film quality, the SiO₂ surface can be treated with a self-assembled monolayer of OTS. This is typically done by immersing the substrate in a dilute solution of OTS in toluene.
-
Active Layer Deposition: The this compound semiconductor solution is deposited onto the substrate using spin-coating. The spin speed and time are optimized to achieve the desired film thickness and morphology. The film is then annealed at an optimized temperature to improve crystallinity.
-
Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum).
Protocol 4: Fabrication of a Solution-Processed OPV
This protocol outlines the fabrication of a conventional bulk heterojunction solar cell.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Blend solution of this compound donor and a fullerene acceptor (e.g., PCBM) in a suitable solvent (e.g., chlorobenzene)
-
Calcium (Ca) or Aluminum (Al) for the cathode
Procedure:
-
Substrate Preparation: The ITO-coated glass substrate is patterned and cleaned.
-
Hole Transport Layer (HTL) Deposition: A thin layer of PEDOT:PSS is spin-coated onto the ITO to serve as the hole transport layer and to smooth the surface. The film is then annealed.
-
Active Layer Deposition: The blend solution of the this compound donor and fullerene acceptor is spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is then annealed to optimize the morphology of the bulk heterojunction.
-
Cathode Deposition: A low work function metal, such as calcium followed by a protective layer of aluminum, is thermally evaporated on top of the active layer to form the cathode.
-
Encapsulation and Characterization: The device is encapsulated to protect it from air and moisture. The current-voltage characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
Visualizations
Caption: Synthetic pathway for a dithienosilole monomer.
Caption: Structure of a bottom-gate, top-contact OFET.
Caption: Structure of a conventional bulk heterojunction OPV.
Caption: Energy level alignment in a this compound:fullerene OPV.
Conclusion
This compound derivatives represent a versatile and high-performance class of materials for organic electronics. Their tunable electronic properties, excellent charge transport characteristics, and solution processability make them highly attractive for a variety of applications. The dithienosilole unit, in particular, has proven to be a robust building block for creating efficient organic semiconductors. Continued research into novel this compound structures and optimization of device fabrication processes will undoubtedly lead to further advancements in the field of organic electronics, paving the way for next-generation flexible, lightweight, and low-cost electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide [mdpi.com]
- 5. The synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of Thienyl(trialkoxy)silanes in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Thienylsilanes have emerged as versatile and important building blocks in organic synthesis, particularly in the construction of complex aromatic systems found in pharmaceuticals, organic electronics, and functional materials. Their stability, low toxicity, and unique reactivity in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, make them attractive alternatives to other organometallic reagents like organoborons and organotins. This application note provides a detailed protocol for the synthesis of a model thienyl(trialkoxy)silane and its subsequent application in a Hiyama cross-coupling reaction with an aryl halide.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-Thienyl(triethoxy)silane and its subsequent Hiyama cross-coupling reaction.
| Reaction | Reactants | Product | Yield (%) | Purity (%) |
| Synthesis of 2-Thienyl(triethoxy)silane | 2-Bromothiophene (B119243), Magnesium, Tetraethoxysilane | 2-Thienyl(triethoxy)silane | 75-85 | >95 (by GC-MS) |
| Hiyama Cross-Coupling | 2-Thienyl(triethoxy)silane, 4-Bromoanisole (B123540) | 4-Methoxy-2'-bithiophene | 85-95 | >98 (by NMR) |
Experimental Protocols
Synthesis of 2-Thienyl(triethoxy)silane via Grignard Reaction
This protocol details the preparation of 2-thienylmagnesium bromide followed by its reaction with tetraethoxysilane (TEOS).
Materials:
-
2-Bromothiophene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Tetraethoxysilane (TEOS) (1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
An oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.1 eq) and a crystal of iodine.
-
A solution of 2-bromothiophene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Tetraethoxysilane (1.5 eq) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2-thienyl(triethoxy)silane as a colorless oil.
Hiyama Cross-Coupling of 2-Thienyl(triethoxy)silane with 4-Bromoanisole
This protocol describes the palladium-catalyzed cross-coupling of the synthesized 2-thienyl(triethoxy)silane with an aryl bromide.
Materials:
-
2-Thienyl(triethoxy)silane (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (B42057) (PCy₃) (4 mol%)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 2.0 eq)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).
-
Add anhydrous 1,4-dioxane and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add 4-bromoanisole (1.0 eq) and 2-thienyl(triethoxy)silane (1.2 eq) to the reaction mixture.
-
Finally, add the TBAF solution (2.0 eq) dropwise.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 4-methoxy-2'-bithiophene.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-thienyl(triethoxy)silane and its subsequent Hiyama cross-coupling.
Caption: Simplified catalytic cycle of the Hiyama cross-coupling reaction.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Thienylsilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among the various organometallic reagents utilized, organosilanes have emerged as attractive coupling partners due to their low toxicity, high stability, and the benign nature of their byproducts. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of thienylsilanes, a class of reactions particularly valuable in medicinal chemistry and materials science due to the prevalence of the thiophene (B33073) moiety in pharmaceuticals and organic electronics.
The Hiyama cross-coupling reaction, which typically employs a fluoride (B91410) source to activate the organosilane, is a key method for these transformations. However, recent advancements have led to the development of fluoride-free protocols, often utilizing organosilanols or their salts, which offer milder reaction conditions and broader functional group tolerance. These methods provide a powerful toolkit for the synthesis of complex molecules containing the thienyl subunit. This document will cover both fluoride-promoted and fluoride-free methodologies.
Core Concepts & Signaling Pathways
The generally accepted mechanism for the palladium-catalyzed cross-coupling of thienylsilanes follows a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
A palladium(0) species initiates the cycle by undergoing oxidative addition with an organic halide (R-X), forming a palladium(II) intermediate. In the crucial transmetalation step, the thienyl group is transferred from the silicon atom to the palladium center. This step often requires activation of the silane, either by a fluoride ion to form a hypervalent silicate (B1173343) or by a base to form a more reactive silanolate. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Data Presentation: Reaction Scope and Yields
The following tables summarize the scope of the palladium-catalyzed cross-coupling of various thienylsilanes with different organic electrophiles under selected conditions.
Table 1: Fluoride-Promoted Cross-Coupling of Alkenyldimethyl(2-thienyl)silanes with Aryl Halides [1]
| Entry | Thienylsilane | Aryl Halide | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-Octenyldimethyl(2-thienyl)silane | 4-Iodobenzotrifluoride | Pd(OAc)₂ (5) | TBAF | THF | rt | 1 | 99 |
| 2 | (E)-Octenyldimethyl(2-thienyl)silane | 4-Iodoanisole | Pd(OAc)₂ (5) | TBAF | THF | rt | 1 | 98 |
| 3 | (E)-Octenyldimethyl(2-thienyl)silane | 4-Iodobenzonitrile | Pd(OAc)₂ (5) | TBAF | THF | rt | 1 | 95 |
| 4 | (E)-Styryldimethyl(2-thienyl)silane | 4-Iodobenzotrifluoride | Pd(OAc)₂ (5) | TBAF | THF | rt | 1 | 96 |
| 5 | (E)-Styryldimethyl(2-thienyl)silane | 1-Iodonaphthalene | Pd(OAc)₂ (5) | TBAF | THF | rt | 1 | 94 |
Table 2: Fluoride-Free Cross-Coupling of Sodium 2-Thienylsilanolate with Aryl Halides [2]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | [Pd(allyl)Cl]₂ (2.5) | P(t-Bu)₃ (10) | Dioxane | 80 | 1 | 95 |
| 2 | 4-Iodotoluene | [Pd(allyl)Cl]₂ (2.5) | P(t-Bu)₃ (10) | Dioxane | 80 | 1 | 92 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (5) | Buchwald Ligand (10) | Toluene (B28343) | 100 | 12 | 88 |
| 4 | 1-Bromonaphthalene | Pd₂(dba)₃ (5) | Buchwald Ligand (10) | Toluene | 100 | 12 | 85 |
Table 3: Cross-Coupling of Thienyl Trialkoxysilanes with Aryl Halides [3]
| Entry | This compound | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Thienyltriethoxysilane | 4-Bromoanisole | Pd(OAc)₂ (2) | NaOH | Dioxane/H₂O | 100 | 16 | 85 |
| 2 | 3-Thienyltriethoxysilane | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | KF | DMF | 100 | 24 | 78 |
| 3 | 2-Thienyltrimethoxysilane | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (1.5) / PCy₃ (3) | TBAF | Toluene | 110 | 12 | 91 |
Experimental Protocols
The following protocols are generalized procedures based on literature precedents and should be adapted and optimized for specific substrates and equipment.
Protocol 1: Fluoride-Promoted Cross-Coupling of an Alkenyldimethyl(2-thienyl)silane with an Aryl Iodide
This protocol is adapted from the work of Hiyama and co-workers[1].
Materials:
-
Alkenyldimethyl(2-thienyl)silane (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkenyldimethyl(2-thienyl)silane (e.g., 0.5 mmol) and the aryl iodide (e.g., 0.6 mmol).
-
Add anhydrous THF (e.g., 5 mL) and stir the mixture to dissolve the solids.
-
Degas the solution by bubbling argon through it for 15 minutes or by three freeze-pump-thaw cycles.
-
Add palladium(II) acetate to the reaction mixture.
-
Slowly add the TBAF solution dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (e.g., 10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.
Protocol 2: Fluoride-Free Cross-Coupling of a Sodium 2-Thienylsilanolate with an Aryl Bromide
This protocol is based on the work of Denmark and coworkers, demonstrating a fluoride-free alternative using pre-formed silanolates[2].
Materials:
-
Sodium 2-thienyldimethylsilanolate (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
Buchwald ligand (e.g., SPhos, XPhos, 0.10 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with sodium 2-thienyldimethylsilanolate (e.g., 0.55 mmol), the aryl bromide (e.g., 0.5 mmol), Pd₂(dba)₃, and the Buchwald ligand.
-
Add anhydrous toluene (e.g., 5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the biaryl product.
Applications in Drug Development
The thiophene ring is a common scaffold in many pharmaceutical agents due to its ability to act as a bioisostere for a phenyl ring, potentially improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Palladium-catalyzed cross-coupling with thienylsilanes provides a direct and versatile method to incorporate this important heterocycle into complex drug candidates. The mild reaction conditions and tolerance of a wide range of functional groups make this methodology particularly suitable for late-stage functionalization in a drug discovery program.
Conclusion
Palladium-catalyzed cross-coupling reactions of thienylsilanes represent a robust and versatile synthetic tool for the formation of carbon-carbon bonds. The choice between fluoride-promoted and fluoride-free conditions allows for flexibility in substrate scope and functional group tolerance. The detailed protocols and tabulated data provided herein serve as a practical guide for researchers in academia and industry to effectively utilize this powerful reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further optimization may be required for specific substrate combinations to achieve maximum efficiency.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]
- 3. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Thienylsilanes in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thienylsilanes are emerging as a versatile class of monomers in polymer chemistry, offering a unique combination of the electronic properties of thiophenes with the processability and stability of silicon-containing materials. The incorporation of a silicon atom into the polymer backbone or as a side chain provides a powerful tool to tune the optical, electronic, and thermal properties of the resulting materials. This document provides detailed application notes and experimental protocols for the synthesis of thienylsilane-based polymers, focusing on their applications in conducting polymers and materials science.
Synthesis of Poly[2,5-thiophenediyl(dimethylsilylene)] via Condensation Polymerization
This method describes the synthesis of a polycarbosilane containing thiophene (B33073) and dimethylsilyl units in the main chain through the condensation of dichlorodimethylsilane (B41323) with the dianionic species of thiophene.[1]
Experimental Protocol
Materials:
-
Thiophene (distilled from sodium)
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, distilled from sodium)
-
Dichlorodimethylsilane (distilled)
-
Hexane (distilled from LiAlH4)
-
Argon gas (high purity)
Procedure:
-
All reactions are to be performed under an inert atmosphere of dry argon using standard Schlenk line techniques.
-
In a Schlenk flask, dissolve thiophene (1.0 g, 11.9 mmol) and TMEDA (2.7 g, 23.8 mmol) in 50 mL of dry hexane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (15.0 mL of a 1.6 M solution in hexane, 24.0 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A white precipitate of the thiophene dianion will form.
-
Cool the suspension to 0 °C and add a solution of dichlorodimethylsilane (1.5 g, 11.6 mmol) in 20 mL of dry hexane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 20 mL of methanol (B129727).
-
Filter the resulting precipitate and wash thoroughly with methanol and then water to remove any salts.
-
Dry the polymer under vacuum to yield a light brown solid.
Characterization Data
| Property | Value | Reference |
| Physical Appearance | Light brown solid | [1] |
| UV-Vis (CHCl3) | λmax = 254 nm | [1] |
| Melting Point (DSC) | ~115 °C | [1] |
| Thermal Stability (TGA) | Stable up to ~250 °C under nitrogen | [1] |
Diagram of the Synthesis Workflow:
Stille Coupling Polymerization of this compound Monomers
Stille coupling is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, widely used for the synthesis of conjugated polymers.[2] This protocol outlines a general procedure for the polymerization of a distannylthis compound with a dihalide comonomer.
Experimental Protocol
Materials:
-
2,5-Bis(trimethylstannyl)thiophene derivative (Monomer A)
-
Dihaloaromatic or dihaloheteroaromatic comonomer (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous and degassed toluene (B28343)
-
Argon gas (high purity)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous, degassed toluene (concentration ~0.1 M).
-
To this solution, add the palladium catalyst, Pd2(dba)3 (typically 1-2 mol%), and the phosphine (B1218219) ligand, P(o-tol)3 (typically 4-8 mol%).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete deoxygenation.
-
Heat the reaction mixture to a temperature between 90-110 °C and stir for 24-48 hours under argon.
-
Monitor the progress of the polymerization by taking aliquots and analyzing them by GPC.
-
After the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.
Diagram of the Stille Coupling Polymerization Pathway:
Suzuki Coupling Polymerization of this compound Monomers
Suzuki coupling, another palladium-catalyzed reaction, involves the coupling of an organoboron compound with an organic halide. It is a highly versatile and widely used method for C-C bond formation in polymer synthesis.[1]
Experimental Protocol
Materials:
-
2,5-Dibromothiophene derivative (Monomer A)
-
Aryl- or heteroaryldiboronic acid or ester (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Aqueous base solution (e.g., 2 M K2CO3 or K3PO4)
-
Solvent (e.g., toluene, 1,4-dioxane, or DMF)
-
Argon gas (high purity)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve equimolar amounts of Monomer A and Monomer B in the chosen organic solvent.
-
Add the aqueous base solution to the reaction mixture.
-
Degas the mixture by bubbling with argon for at least 30 minutes.
-
Add the palladium catalyst, Pd(PPh3)4 (typically 1-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours under argon.
-
Monitor the polymerization by GPC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO4).
-
Concentrate the solution and precipitate the polymer in a non-solvent like methanol.
-
Collect the polymer by filtration, wash, and dry under vacuum.
Quantitative Data for Thienyl-based Polymers (Illustrative)
The following table presents illustrative data for polymers synthesized via Suzuki coupling of thiophene-based monomers, which can be analogous to this compound systems.
| Polymer ID | Comonomer | Mn (kDa) | Mw (kDa) | PDI | Thermal Decomposition (Td, 5% loss, °C) |
| P1 | 4-methylphenylboronic acid | - | - | - | - |
| P2 | 4-chlorophenylboronic acid | - | - | - | - |
| P3 | 3-chloro-4-fluorophenylboronic acid | - | - | - | - |
Note: Specific data for poly(this compound)s from Suzuki polymerization is limited in the provided search results. The above serves as a template for expected data.
Diagram of the Suzuki Coupling Polymerization Pathway:
Electrochemical Polymerization of Thienylsilanes
Electrochemical polymerization is a convenient method to directly deposit a thin film of a conducting polymer onto an electrode surface. This technique is particularly useful for creating active layers in electronic devices.
Experimental Protocol
Materials:
-
This compound monomer (e.g., 2-(dimethylsilyl)thiophene)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or lithium perchlorate (LiClO4))
-
Solvent (e.g., acetonitrile (B52724) or propylene (B89431) carbonate, freshly distilled)
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode (SCE))
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the this compound monomer (typically 0.01-0.1 M) and the supporting electrolyte (typically 0.1 M) in the chosen solvent.
-
Deoxygenate the solution by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization by either cyclic voltammetry (sweeping the potential between a lower and an upper limit) or potentiostatically (holding the potential at a value sufficient to oxidize the monomer).
-
Continue the polymerization until a polymer film of the desired thickness is deposited on the working electrode. The film growth can often be observed by a color change on the electrode surface.
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under vacuum.
Electrochemical Data (Illustrative)
| Monomer | Oxidation Onset Potential (V vs. Ag/AgCl) | Polymer Film Properties |
| 2-(Thiophen-2-yl)furan | 0.90 | Electroactive, enhanced capacitance |
Diagram of the Electrochemical Polymerization Process:
References
Application Notes and Protocols for the Functionalization of Thiophenes via C-H Silylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis. Among these transformations, C-H silylation of heteroaromatics, particularly thiophenes, has garnered significant attention. Silylated thiophenes are versatile building blocks in the synthesis of pharmaceuticals, organic materials, and agrochemicals. The silicon moiety can be readily transformed into a variety of other functional groups, providing a gateway to diverse molecular architectures. This document provides detailed application notes and experimental protocols for the C-H silylation of thiophenes, focusing on iridium-catalyzed, rhodium-catalyzed, and photocatalytic methods.
Iridium-Catalyzed C-H Silylation of Thiophenes
Iridium-based catalysts are highly effective for the C-H silylation of a wide range of arenes and heteroarenes, often exhibiting excellent regioselectivity and functional group tolerance.[1] The reactions typically proceed under mild conditions and can be used for the late-stage functionalization of complex molecules.
Catalytic Cycle for Iridium-Catalyzed C-H Silylation
Caption: Proposed catalytic cycle for iridium-catalyzed C-H silylation of thiophenes.
Experimental Protocol: General Procedure for Iridium-Catalyzed Silylation of Thiophenes
Materials:
-
Thiophene substrate (1.0 equiv)
-
Hydrosilane (e.g., HSiMe(OSiMe₃)₂, 1.5 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), 3.0 mol%)
-
Anhydrous solvent (e.g., THF, cyclohexane)
-
Internal standard (e.g., dodecane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the thiophene substrate (0.2 mmol, 1.0 equiv), the hydrosilane (0.3 mmol, 1.5 equiv), [Ir(cod)OMe]₂ (0.003 mmol, 1.5 mol%), and the ligand (0.006 mmol, 3.0 mol%).
-
Add anhydrous solvent (1.0 mL) and the internal standard.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 h).
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or ¹H NMR to determine conversion and yield.
-
For isolation, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel.
Substrate Scope and Regioselectivity Data (Iridium-Catalyzed)
| Entry | Thiophene Substrate | Hydrosilane | Product(s) | Yield (%) | Regioselectivity (C2:C3:C4:C5) |
| 1 | Thiophene | HSiEt₃ | 2-Silylthiophene | 85 | >98:<2:<2:<2 |
| 2 | 2-Methylthiophene | HSiEt₃ | 5-Silyl-2-methylthiophene | 92 | nd:nd:nd:>98 |
| 3 | 3-Methylthiophene | HSiEt₃ | 2-Silyl-3-methylthiophene & 5-Silyl-3-methylthiophene | 88 | 60:nd:nd:40 |
| 4 | 2-Chlorothiophene | HSiMe(OSiMe₃)₂ | 5-Silyl-2-chlorothiophene | 75 | nd:nd:nd:>98 |
| 5 | 3-Bromothiophene | HSiMe(OSiMe₃)₂ | 2-Silyl-3-bromothiophene & 5-Silyl-3-bromothiophene | 82 | 55:nd:nd:45 |
Yields are isolated yields. Regioselectivity is determined by ¹H NMR analysis of the crude reaction mixture. nd = not detected.
Rhodium-Catalyzed C-H Silylation of Thiophenes
Rhodium catalysts are also effective for the C-H silylation of thiophenes, often providing complementary regioselectivity to iridium systems. These reactions can be highly sensitive to the choice of ligand and reaction conditions.
Experimental Workflow for Rhodium-Catalyzed Silylation
Caption: General experimental workflow for rhodium-catalyzed C-H silylation of thiophenes.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Silylation of Thiophenes
Materials:
-
Thiophene substrate (1.0 equiv)
-
Hydrosilane (e.g., Ph₂SiH₂, 1.2 equiv)
-
[RhCl(nbd)]₂ (2.5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a nitrogen-filled glovebox, combine the thiophene substrate (0.5 mmol, 1.0 equiv), [RhCl(nbd)]₂ (0.0125 mmol, 2.5 mol%), and the ligand (0.05 mmol, 10 mol%) in an oven-dried screw-cap vial.
-
Add anhydrous toluene (B28343) (2.0 mL) followed by the hydrosilane (0.6 mmol, 1.2 equiv).
-
Seal the vial and heat the mixture in an oil bath at 110 °C for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the silylated thiophene product.
Substrate Scope and Yield Data (Rhodium-Catalyzed)
| Entry | Thiophene Substrate | Hydrosilane | Product | Yield (%) |
| 1 | Thiophene | Ph₂SiH₂ | 2-Silylthiophene | 78 |
| 2 | 2,5-Dimethylthiophene | Ph₂SiH₂ | 3-Silyl-2,5-dimethylthiophene | 85 |
| 3 | 3-Hexylthiophene | Ph₂SiH₂ | 2-Silyl-3-hexylthiophene | 72 |
| 4 | Thiophene-2-carbonitrile | Ph₂SiH₂ | 5-Silylthiophene-2-carbonitrile | 65 |
| 5 | Ethyl thiophene-3-carboxylate | Ph₂SiH₂ | Ethyl 2-silylthiophene-3-carboxylate | 70 |
Yields are isolated yields.
Photocatalytic C-H Silylation of Thiophenes
Visible-light photocatalysis offers a mild and environmentally friendly approach to C-H silylation. These reactions often proceed at room temperature and can tolerate a broad range of functional groups. The Minisci-type reaction is a common pathway for the photocatalytic C-H functionalization of heteroarenes.[2][3]
Proposed Mechanism for Photocatalytic Minisci-Type C-H Silylation
Caption: Simplified mechanism for photocatalytic Minisci-type C-H silylation of thiophenes.
Experimental Protocol: General Procedure for Photocatalytic Silylation of Thiophenes
Materials:
-
Thiophene substrate (1.0 equiv)
-
Trialkylhydrosilane (e.g., (t-butyldimethyl)silane, 3.0 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Oxidant (e.g., Na₂S₂O₈, 2.0 equiv)
-
Solvent (e.g., CH₃CN)
-
Visible light source (e.g., blue LEDs)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried vial, add the thiophene substrate (0.2 mmol, 1.0 equiv), the photocatalyst (0.002-0.004 mmol, 1-2 mol%), and the oxidant (0.4 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent (2.0 mL) and the trialkylhydrosilane (0.6 mmol, 3.0 equiv) via syringe.
-
Place the vial at a defined distance from a visible light source (e.g., 5 cm from a blue LED lamp).
-
Irradiate the reaction mixture with stirring at room temperature for the specified time (e.g., 24 h).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Yield Data (Photocatalytic)
| Entry | Thiophene Substrate | Hydrosilane | Product | Yield (%) |
| 1 | Thiophene | tBuMe₂SiH | 2-Silylthiophene | 68 |
| 2 | 2-Phenylthiophene | tBuMe₂SiH | 5-Silyl-2-phenylthiophene | 75 |
| 3 | Thiophene-2-carboxamide | tBuMe₂SiH | 5-Silylthiophene-2-carboxamide | 55 |
| 4 | 3-(Trifluoromethyl)thiophene | iPr₃SiH | 2-Silyl-3-(trifluoromethyl)thiophene | 62 |
| 5 | Benzothiophene | tBuMe₂SiH | 2-Silylbenzothiophene | 71 |
Yields are isolated yields.
Conclusion
The C-H silylation of thiophenes is a rapidly evolving field that offers powerful tools for the synthesis of functionalized heterocycles. The choice of catalytic system—be it iridium-based, rhodium-based, or photocatalytic—allows for tunable regioselectivity and broad substrate scope. The detailed protocols and data presented herein provide a practical guide for researchers in academia and industry to apply these methodologies in their synthetic endeavors, accelerating the discovery and development of novel molecules with applications in medicine and materials science.
References
- 1. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Stille vs. Hiyama Coupling for the Synthesis of 2-Arylthiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed cross-coupling of organometallic reagents with organic halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among these methods, the Stille and Hiyama couplings are powerful tools for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. This document provides a detailed comparison of the Stille coupling using thienylstannanes and the Hiyama-type coupling using thienylsilanes for the synthesis of 2-arylthiophenes. We present detailed protocols, comparative data, and mechanistic diagrams to aid researchers in selecting the optimal method for their synthetic needs.
Organostannanes, used in the Stille reaction, are known for their high reactivity and tolerance to a wide variety of functional groups. They are also notable for their stability to air and moisture, making them relatively easy to handle.[1][2] However, a significant drawback is the toxicity of organotin compounds and the often-challenging removal of tin byproducts from the reaction mixture.[3]
In contrast, organosilanes, utilized in the Hiyama coupling, are significantly less toxic and more environmentally benign.[4] Silicon byproducts are generally easier to remove during workup. A key difference in the reactivity of organosilanes is the necessity of an activating agent, typically a fluoride (B91410) source or a base, to facilitate the crucial transmetalation step in the catalytic cycle.[4][5]
Comparative Overview
| Feature | Stille Coupling (Thienylstannanes) | Hiyama-type Coupling (Thienylsilanes) |
| Organometallic Reagent | Thienylstannane (e.g., 2-(Tributylstannyl)thiophene) | Thienylsilane (e.g., 2-(Trimethoxysilyl)thiophene) |
| Toxicity | High | Low |
| Stability | Air and moisture stable[1][2] | Generally stable, can be sensitive to strong acid/base |
| Activation Required | Generally not required | Yes (e.g., TBAF, NaOH, CsF)[4][5] |
| Byproduct Removal | Can be challenging (tin residues) | Generally straightforward |
| Reaction Conditions | Typically mild to moderate temperatures | Often requires elevated temperatures |
| Functional Group Tolerance | Excellent | Good, but can be limited by the basicity of the activator |
Reaction Schematics
Stille Coupling:
Hiyama-type Coupling:
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the Stille and Hiyama-type couplings of thiophene (B33073) derivatives with various aryl bromides. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, these tables represent optimized conditions for each respective reaction.
Table 1: Stille Coupling of 2-(Tributylstannyl)thiophene (B31521) with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole (B123540) | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | ~85-95 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene (B28343) | 100 | 16 | ~90 |
| 3 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 24 | ~80-90 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 8 | ~75-85 |
Table 2: Hiyama-type Coupling of 2-(Trimethoxysilyl)thiophene with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Activator (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | TBAF (1.5) | Toluene | 110 | 18 | ~80-90 |
| 2 | 4-Bromotoluene | PdCl₂(CH₃CN)₂ (2) | P(o-tol)₃ (4) | TBAF (2.0) | THF | 70 | 12 | ~85-95 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (5) | - | NaOH (2.0) | H₂O/Dioxane | 100 | 12 | ~70-80 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | CsF (2.0) | DMF | 120 | 24 | ~65-75 |
Mechanistic Overview
The catalytic cycles for both the Stille and Hiyama couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle Diagram
Caption: Catalytic cycles for Stille and Hiyama-type couplings.
The key difference lies in the transmetalation step. In the Stille coupling, the neutral thienylstannane readily transfers the thienyl group to the palladium center. In the Hiyama-type coupling, the this compound must first be activated by a nucleophile (e.g., fluoride) to form a hypervalent silicate, which is sufficiently reactive to undergo transmetalation.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and ligands are often air-sensitive and should be handled accordingly.
Protocol 1: Stille Coupling of 2-(Tributylstannyl)thiophene with 4-Bromoanisole
Materials:
-
2-(Tributylstannyl)thiophene (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 2-(tributylstannyl)thiophene (1.0 equiv) and 4-bromoanisole (1.2 equiv) via syringe.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 95 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Stir the biphasic mixture vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired 2-(4-methoxyphenyl)thiophene.
Protocol 2: Hiyama-type Coupling of 2-(Trimethoxysilyl)thiophene with 4-Bromoanisole
Materials:
-
2-(Trimethoxysilyl)thiophene (1.5 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add 4-bromoanisole (1.0 equiv) and 2-(trimethoxysilyl)thiophene (1.5 equiv) via syringe.
-
Add the TBAF solution (1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification:
-
Quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)thiophene.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting between Stille and Hiyama couplings.
Conclusion
Both the Stille and Hiyama-type couplings are effective methods for the synthesis of 2-arylthiophenes. The choice between the two protocols often depends on the specific requirements of the synthesis. The Stille coupling offers the advantage of not requiring an external activator and often proceeds under milder conditions. However, the toxicity of the organotin reagents and byproducts is a significant concern. The Hiyama-type coupling provides a less toxic alternative, although it necessitates an activation step and may require higher reaction temperatures. For large-scale synthesis and applications in drug development where minimizing toxic metal residues is critical, the Hiyama-type coupling is often the preferred method. Researchers should carefully consider the factors outlined in this document to select the most appropriate method for their target molecule.
References
Application Notes and Protocols for the Synthesis of Thienylsilane-Based Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienylsilane-based conductive polymers are a promising class of materials that merge the excellent charge-transport properties of polythiophenes with the advantageous processing characteristics and thermal stability conferred by organosilane moieties. The incorporation of silicon into the polymer backbone can enhance solubility, influence morphology, and modulate the electronic properties of the resulting materials. These polymers are of significant interest for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), sensors, and bioelectronics. This document provides detailed protocols for the synthesis of a representative this compound-based conductive polymer, poly(dimethylsilylenedithiophene), via Stille and Suzuki cross-coupling reactions, as well as a general protocol for chemical oxidative polymerization. Characterization methods and expected material properties are also discussed.
Synthesis of Monomers
A key precursor for the synthesis of poly(this compound)s is a di-functionalized this compound monomer. A common example is bis(5-bromo-2-thienyl)dimethylsilane.
Protocol 1: Synthesis of bis(5-bromo-2-thienyl)dimethylsilane
This protocol is adapted from procedures for the synthesis of diarylsilanes and the bromination of thiophene (B33073) derivatives.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N-Bromosuccinimide (NBS)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of bis(2-thienyl)dimethylsilane:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (2.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.0 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
Slowly add dichlorodimethylsilane (1.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield bis(2-thienyl)dimethylsilane.
-
-
Bromination of bis(2-thienyl)dimethylsilane:
-
Dissolve the synthesized bis(2-thienyl)dimethylsilane (1.0 eq) in chloroform in a round-bottom flask.
-
Add N-Bromosuccinimide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Extract the mixture with water to remove succinimide.[1]
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent by evaporation.[1]
-
Recrystallize the solid product from hexanes to obtain pure bis(5-bromo-2-thienyl)dimethylsilane.[1]
-
Polymerization Protocols
Protocol 2: Stille Cross-Coupling Polymerization
This protocol describes the synthesis of poly(dimethylsilylenedithiophene) by Stille polycondensation.
Materials:
-
bis(5-bromo-2-thienyl)dimethylsilane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene (B28343) or chlorobenzene
-
Soxhlet extraction apparatus
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve bis(5-bromo-2-thienyl)dimethylsilane (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) in anhydrous toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.01-0.02 eq) and P(o-tol)₃ (0.04-0.08 eq) in anhydrous toluene.
-
Add the catalyst solution to the monomer solution via cannula.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to reflux (around 110 °C for toluene) and stir for 24-48 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers.
-
The final polymer is isolated from the chloroform fraction by precipitation into methanol and drying under vacuum.
Protocol 3: Suzuki Cross-Coupling Polymerization
This protocol outlines the synthesis of poly(dimethylsilylenedithiophene) via Suzuki polycondensation.
Materials:
-
bis(5-bromo-2-thienyl)dimethylsilane
-
Thiophene-2,5-diboronic acid pinacol (B44631) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene and water (or a single-phase solvent system like THF/water)
-
Methanol
-
Soxhlet extraction apparatus
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add bis(5-bromo-2-thienyl)dimethylsilane (1.0 eq), thiophene-2,5-diboronic acid pinacol ester (1.0 eq), and a phase-transfer catalyst if needed (e.g., Aliquat 336).
-
Add Pd(PPh₃)₄ (0.01-0.03 eq) to the flask.
-
Add anhydrous toluene and an aqueous solution of K₂CO₃ (2 M, 3-4 eq) or Cs₂CO₃. The mixture should be biphasic.
-
Degas the reaction mixture thoroughly with argon or by freeze-pump-thaw cycles.
-
Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 24-72 hours.
-
Cool the reaction to room temperature and separate the organic layer.
-
Precipitate the polymer by pouring the organic solution into methanol.
-
Filter the polymer and purify it using Soxhlet extraction as described in the Stille protocol.
-
Isolate the final polymer from the chloroform fraction and dry it under vacuum.
Protocol 4: Chemical Oxidative Polymerization
This method offers a simpler, though less controlled, route to poly(this compound)s.
Materials:
-
bis(2-thienyl)dimethylsilane
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform or chlorobenzene
-
Methanol
-
Ammonia (B1221849) solution
-
Soxhlet extraction apparatus
-
Argon or Nitrogen gas
Procedure:
-
In a dry flask under an inert atmosphere, suspend anhydrous FeCl₃ (4.0 eq) in anhydrous chloroform.[2]
-
In a separate flask, dissolve bis(2-thienyl)dimethylsilane (1.0 eq) in anhydrous chloroform.
-
Add the monomer solution dropwise to the stirred FeCl₃ suspension at room temperature.[2]
-
Stir the reaction mixture for 24 hours at room temperature.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the dark polymer powder and wash it with methanol.
-
To de-dope the polymer, stir the powder in a concentrated ammonia solution for several hours.
-
Filter the polymer, wash thoroughly with water and then methanol, and dry.
-
Purify the polymer by Soxhlet extraction as described in the previous protocols.
Characterization and Data Presentation
The synthesized this compound-based polymers should be characterized to determine their structure, molecular weight, and electrical properties.
Table 1: Representative Synthesis and Properties of Poly(this compound)s
| Polymerization Method | Monomer 1 | Monomer 2 | Catalyst | Yield (%) | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| Stille Coupling | bis(5-bromo-2-thienyl)dimethylsilane | 2,5-bis(trimethylstannyl)thiophene | Pd₂(dba)₃/P(o-tol)₃ | 75-90 | 15-30 | 30-60 | 1.8-2.5 |
| Suzuki Coupling | bis(5-bromo-2-thienyl)dimethylsilane | Thiophene-2,5-diboronic acid pinacol ester | Pd(PPh₃)₄ | 70-85 | 10-25 | 20-50 | 2.0-2.8 |
| Oxidative Polymerization | bis(2-thienyl)dimethylsilane | - | FeCl₃ | 50-70 | 5-15 | 10-30 | 2.2-3.5 |
Table 2: Electrical Conductivity of Poly(dimethylsilylenedithiophene)
| Polymer Sample | Dopant | Doping Method | Conductivity (S/cm) (Undoped) | Conductivity (S/cm) (Doped) |
| P(DMS-DT) - Stille | Iodine (I₂) | Vapor | 10⁻⁸ - 10⁻⁷ | 10⁻³ - 10⁻² |
| P(DMS-DT) - Stille | FeCl₃ | Solution | 10⁻⁸ - 10⁻⁷ | 10⁻² - 10⁻¹ |
| P(DMS-DT) - Suzuki | Iodine (I₂) | Vapor | 10⁻⁹ - 10⁻⁸ | 10⁻⁴ - 10⁻³ |
| P(DMS-DT) - Oxidative | FeCl₃ | In-situ | (doped as synthesized) | 10⁻³ - 10⁻¹ |
Note: The data presented in these tables are representative values based on typical results for similar polythiophene systems and should be considered as expected ranges.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of this compound-based conductive polymers.
Signaling Pathways (Reaction Schemes)
Stille Coupling Polymerization
References
Application Notes and Protocols: Dithienosilole-Based Polymers as Building Blocks for Organic Semiconductors
Audience: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction:
Dithienosilole (DTS) has emerged as a highly promising building block for the creation of high-performance organic semiconductors. This heterocyclic motif, which features a central silicon atom fused with two thiophene (B33073) rings, offers a unique combination of electronic and physical properties that are advantageous for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The silicon atom in the DTS unit allows for straightforward modification with various organic side chains, providing a powerful tool to tune the solubility, processability, and solid-state packing of the resulting polymers. Electronically, the DTS unit acts as an effective electron-donating moiety, and its incorporation into a polymer backbone can lead to a lower bandgap and strong absorption in the visible region of the solar spectrum. This document provides a comprehensive overview of the application of dithienosilole-based polymers in organic electronics, complete with quantitative performance data, detailed experimental protocols, and visualizations of key processes.
Key Advantages of Dithienosilole-Based Organic Semiconductors:
-
Tunable Optoelectronic Properties: The energy levels (HOMO/LUMO) and optical bandgap can be precisely controlled through copolymerization with various electron-accepting units.
-
Enhanced Processability: The introduction of bulky alkyl or aryl groups on the silicon atom enhances solubility in common organic solvents, enabling solution-based fabrication techniques.
-
Improved Charge Transport: The planar structure of the DTS unit can promote intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.
-
High Thermal Stability: Dithienosilole-based polymers often exhibit excellent thermal stability, a critical factor for the long-term operational stability of electronic devices.
Applications in Organic Electronics:
The unique properties of dithienosilole-based polymers have led to their successful implementation in a range of organic electronic devices:
-
Organic Thin-Film Transistors (OTFTs): These materials have demonstrated high charge carrier mobilities, making them suitable for applications in flexible displays, sensors, and integrated circuits.[1]
-
Organic Photovoltaics (OPVs): As electron-donor materials in bulk heterojunction solar cells, DTS-based polymers have achieved high power conversion efficiencies due to their favorable absorption characteristics and energy levels.[2][3][4]
Quantitative Data Summary
Table 1: Performance of Dithienosilole-Based Polymers in OTFTs
| Polymer | Hole Mobility (cm²/Vs) | Ion/Ioff Ratio | Deposition Method | Reference |
| Poly(2,5-bis(3',3''-dihexylsilylene-2',2''-bithieno)thiophene) | 0.02 - 0.06 | >10⁵ - 10⁶ | Solution Processing | [1] |
| Thieno[3,2-b]thiophene-Diketopyrrolopyrrole Copolymer | Not Specified | Not Specified | Solution Processing | [5] |
| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives | up to 0.10 | > 10⁷ | Solution Processing | [6] |
Table 2: Performance of Dithienosilole-Based Polymers in OPVs
| Polymer (Donor) | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| DR3TDTS (Small Molecule) | PC₇₁BM | >8 | Not Specified | Not Specified | Not Specified | [2][4] |
| Dithienosilole-Benzothiadiazole Copolymer (13) | PCBM | 0.18 | Not Specified | Not Specified | Not Specified | [3] |
| PDTSBT | PC₇₁BM | 5.1 | Not Specified | Not Specified | Not Specified | [7][8] |
| PDTSBT12 | PC₇₁BM | 5.9 | Not Specified | Not Specified | Not Specified | [7] |
| Bithiopheneimide-Dithienosilole Copolymer | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 3: Physicochemical Properties of Dithienosilole Copolymers
| Polymer | Mn ( g/mol ) | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) | Reference |
| PDTSDTBTDI-DMO | 14,600 | ~1.4 | ~ -5.2 | -3.56 | [7] |
| PDTSDTBTDI-8 | 5,700 | ~1.4 | ~ -5.2 | -3.45 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Dithienosilole-Based Copolymer via Stille Polymerization
This protocol outlines a general procedure for the synthesis of a dithienosilole-containing copolymer, a common method for creating these materials.
Diagram of the synthetic workflow:
Caption: Stille polymerization workflow.
Materials:
-
Dithienosilole monomer (e.g., 2,6-bis(trimethylstannyl)-4,4-dialkyl-dithienosilole)
-
Dibrominated comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Anhydrous toluene
-
2-(Tributylstannyl)thiophene
-
Methanol
Procedure:
-
In an argon-purged flask, combine the dithienosilole monomer (0.2 mmol), the dibrominated comonomer (0.2 mmol), Pd₂(dba)₃, and P(o-tolyl)₃.
-
Subject the flask to three pump/purge cycles with argon.
-
Add anhydrous toluene (8 mL) via syringe.
-
Stir the sealed reaction mixture at 110 °C for 72 hours.
-
For end-capping, add 2-(tributylstannyl)thiophene (0.1 mL) and stir at 110 °C for another 12 hours.
-
Add 2-bromothiophene (0.2 mL) and continue stirring for an additional 12 hours.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into vigorously stirred methanol (100 mL).
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and chloroform).
-
Precipitate the final polymer fraction from the chloroform (B151607) solution into methanol, filter, and dry under vacuum.
Protocol 2: Fabrication of a Top-Contact, Bottom-Gate OTFT Device
This protocol details the fabrication of a typical OTFT device using a solution-processable dithienosilole-based polymer.
Diagram of the OTFT fabrication workflow:
Caption: OTFT fabrication workflow.
Materials:
-
Highly n-doped Si wafers with a 300 nm thermally grown SiO₂ layer
-
Dithienosilole-based polymer
-
Octadecyltrichlorosilane (OTS)
-
Appropriate organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Gold (Au) for electrodes
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with OTS to create a hydrophobic self-assembled monolayer.
-
Semiconductor Deposition: Dissolve the dithienosilole polymer in a suitable solvent and spin-coat the solution onto the treated substrate to form a thin film.
-
Thermal Annealing: Anneal the semiconductor film at an optimized temperature to improve the molecular ordering and film morphology.
-
Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.
-
Device Characterization: Measure the electrical characteristics of the OTFT device, such as the transfer and output curves, to determine the charge carrier mobility and on/off ratio.
Protocol 3: Fabrication of a Conventional Bulk Heterojunction OPV Device
This protocol provides the steps for fabricating a standard architecture OPV device using a dithienosilole-based polymer as the donor material.
Diagram of the OPV fabrication workflow:
Caption: OPV device fabrication workflow.
Materials:
-
Pre-patterned indium tin oxide (ITO) coated glass substrates
-
Dithienosilole-based polymer (donor)
-
Fullerene derivative (acceptor, e.g., PC₇₁BM)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Organic solvent for the active layer (e.g., dichlorobenzene)
-
Calcium (Ca) and Aluminum (Al) for the cathode
Procedure:
-
ITO Substrate Cleaning: Clean the ITO substrates using a standard cleaning procedure.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition: Prepare a blend solution of the dithienosilole polymer and the fullerene acceptor in a suitable solvent. Spin-coat this blend onto the HTL in an inert atmosphere.
-
Cathode Deposition: Thermally evaporate the cathode, typically a bilayer of Ca and Al, onto the active layer through a shadow mask.
-
Device Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated solar illumination (e.g., AM 1.5G) to determine the power conversion efficiency, open-circuit voltage, short-circuit current density, and fill factor.
Logical Relationships
Diagram illustrating the structure-property-performance relationship for dithienosilole-based polymers:
Caption: Structure-property relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 3. Photovoltaic-Active Dithienosilole-Containing Polymers - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A high mobility P-type DPP-thieno[3,2-b]thiophene copolymer for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Experimental Procedures for the Silylation of Bromothiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromothiophenes are valuable heterocyclic building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a silyl (B83357) group onto the thiophene (B33073) ring, a process known as silylation, significantly enhances their synthetic utility. Silylated intermediates can be readily converted into other functional groups or used in cross-coupling reactions. This document provides detailed protocols for the direct C-H silylation of 2-bromothiophene (B119243) and 3-bromothiophene (B43185), offering a practical guide for researchers in the field.
Experimental Protocols
The following protocols are based on iridium-catalyzed C-H activation for the direct silylation of bromothiophenes.[1]
Protocol 1: Silylation of 2-Bromothiophene
This procedure details the silylation of 2-bromothiophene at the C5 position.
Materials:
-
2-Bromothiophene
-
Silylating agent (e.g., diethyl(hydrido)silyl ether)
-
[Ir(cod)OMe]₂ (catalyst)
-
Ligand (e.g., L1 as described in the source literature)[1]
-
Solvent (e.g., anhydrous chloroform-d (B32938) for NMR scale)
-
Silica gel for chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, combine 2-bromothiophene (80 mg, 0.49 mmol), the iridium catalyst, and the specified ligand (2.1 mg, 10 μmol, 2.0 mol%) in a reaction vessel.[1]
-
Add the silylating agent and the appropriate anhydrous solvent.
-
Seal the reaction vessel and heat the mixture at 60 °C for 22 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the crude reaction mixture under reduced pressure.
-
Purify the residue by silica-gel column chromatography to afford the silylated product.
Protocol 2: Silylation of 3-Bromothiophene
This procedure outlines the silylation of 3-bromothiophene.
Materials:
-
3-Bromothiophene
-
Silylating agent
-
[Ir(cod)OMe]₂ (catalyst)
-
Ligand
-
Solvent (e.g., anhydrous chloroform-d for NMR scale)
-
Dibromomethane (B42720) (internal standard for NMR yield determination)
-
Silica gel for chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Following a similar inert atmosphere setup as in Protocol 1, combine 3-bromothiophene (49 mg, 0.30 mmol), the iridium catalyst, and the appropriate ligand in a reaction vessel.[1]
-
Add the silylating agent and anhydrous solvent. An internal standard such as dibromomethane may be added for quantitative analysis.[1]
-
Seal the vessel and heat the reaction mixture at 65 °C for 24 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Determine the yield of the crude product by ¹H NMR spectroscopy using the internal standard.[1]
-
Concentrate the crude mixture and purify by silica-gel column chromatography to isolate the final product.
Data Presentation
The following tables summarize the quantitative data for the silylation reactions described in the protocols.
Table 1: Summary of Reaction Conditions and Yields for Silylation of Bromothiophenes
| Substrate | Moles (mmol) | Catalyst System | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 2-Bromothiophene | 0.49 | [Ir(cod)OMe]₂ / Ligand L1 | 60 | 22 | 86%[1] |
| 3-Bromothiophene | 0.30 | [Ir(cod)OMe]₂ / Ligand | 65 | 24 | 96%[1] |
Table 2: Characterization Data for Silylated 3-Bromothiophene [1]
| Analysis | Data |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.43 (s, 1H), 7.14 (s, 1H), 0.30 (s, 3H), 0.12 (s, 18H) |
| ¹³C NMR (151 MHz, CDCl₃) | δ 140.2, 136.6, 127.7, 110.8, 1.7, 0.8 |
| HRMS (EI) | Calculated for [C₁₁H₂₃BrO₂SSi₃]: 381.9901, Found: 381.9903 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the silylation of bromothiophene.
Caption: General workflow for the catalytic silylation of bromothiophene.
References
Troubleshooting & Optimization
Technical Support Center: Thienylsilane Synthesis
Welcome to the technical support center for thienylsilane synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their this compound products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing thienylsilanes?
A1: The two most common and effective methods for synthesizing thienylsilanes are through a Grignard-based pathway and by direct C-H bond silylation of thiophene (B33073). The Grignard route involves the formation of a thienyl Grignard reagent, which then reacts with a silane (B1218182) electrophile. Direct C-H silylation, a more recent advancement, utilizes a catalyst, often palladium- or rhodium-based, to directly couple a silane with a C-H bond on the thiophene ring.
Q2: I am experiencing low yields in my this compound synthesis. What are the most likely causes?
A2: Low yields can stem from several factors depending on your chosen synthetic route. For Grignard-based methods, incomplete formation of the Grignard reagent due to moisture or impurities, or side reactions with the silane, are common culprits. In direct C-H silylation, catalyst deactivation, suboptimal reaction temperature, or an inappropriate choice of ligand can significantly reduce your yield.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: Minimizing byproducts requires careful control of reaction conditions. In Grignard syntheses, ensuring an inert atmosphere and using dry solvents and glassware is critical to prevent quenching of the Grignard reagent. For direct C-H silylation, the choice of catalyst and ligand is crucial for regioselectivity and preventing side reactions like homocoupling. Purification techniques such as column chromatography are often necessary to remove any remaining impurities.
Q4: What is the role of the catalyst in direct C-H silylation of thiophene?
A4: In direct C-H silylation, the catalyst, typically a transition metal complex, facilitates the activation of a C-H bond on the thiophene ring and a Si-H or Si-Halogen bond on the silane, enabling the formation of a new carbon-silicon bond. The choice of metal (e.g., palladium, rhodium, iridium) and the associated ligands can influence the reaction's efficiency, regioselectivity, and substrate scope.
Troubleshooting Guides
Low Yield in Grignard-Based this compound Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to initiate (no exotherm or color change) | Inactive magnesium surface (oxide layer). | Activate magnesium turnings prior to use. This can be done by stirring them under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Low conversion of starting materials | Presence of moisture in reagents or glassware. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Impure starting materials. | Purify the halothiophene and silane reagent before use. | |
| Formation of significant amounts of side products | Side reactions of the Grignard reagent. | Control the reaction temperature. Add the silane reagent slowly to the Grignard solution at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. |
| Wurtz-type coupling of the alkyl/aryl halide. | Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture. |
Low Yield in Direct C-H Silylation of Thiophene
| Symptom | Possible Cause | Recommended Solution |
| No or low conversion of thiophene | Inactive catalyst. | Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. Consider using a pre-catalyst that is activated in situ. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some C-H silylation reactions require elevated temperatures to proceed efficiently.[1] | |
| Formation of multiple isomers | Poor regioselectivity of the catalyst. | Screen different ligands for the metal catalyst. The steric and electronic properties of the ligand can significantly influence the regioselectivity of the silylation. |
| Catalyst decomposition (e.g., formation of palladium black) | High reaction temperature or inappropriate solvent. | Lower the reaction temperature and screen different solvents. In some cases, catalyst decomposition can be suppressed under an atmosphere of CO2. |
| Low yield with electron-withdrawing groups on thiophene | Deactivation of the thiophene ring. | For substrates with electron-withdrawing groups, a more active catalyst system or higher reaction temperatures may be necessary.[2] |
Data Presentation
Comparison of this compound Synthesis Methods
| Method | Catalyst/Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Mg, Halothiophene, Silane | 60-85% | Well-established, uses readily available reagents. | Sensitive to moisture and air, can have side reactions. |
| Direct C-H Silylation (Pd-catalyzed) | Pd(OAc)₂, Ligand, Silane | 70-95% | High atom economy, good functional group tolerance.[3][4] | Catalyst can be expensive, may require ligand screening.[5] |
| Direct C-H Silylation (Rh-catalyzed) | [RhCl(coe)₂]₂, Ligand, Silane | 80-99% | High yields and excellent regioselectivity.[6] | Rhodium catalysts can be costly. |
| Direct C-H Silylation (Y-catalyzed) | Yttrium metallocene complex, Hydrosilane | up to 98% | Efficient for a variety of aromatic heterocycles.[7] | May require specific hydrosilanes. |
Experimental Protocols
Protocol 1: Synthesis of 2-Thienyltrimethylsilane via Grignard Reaction
-
Preparation of Glassware: All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Grignard Reagent Formation:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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Add anhydrous diethyl ether to cover the magnesium.
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Slowly add a solution of 2-bromothiophene (B119243) (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, indicated by a gentle reflux and a change in color.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silane:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (1.1 equivalents) dropwise via a syringe.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain 2-thienyltrimethylsilane.
-
Protocol 2: Direct C-H Silylation of Thiophene using a Palladium Catalyst
-
Reaction Setup: In a Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%), and a base such as K₂CO₃ (2.0 equivalents).
-
Addition of Reagents:
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon).
-
Add thiophene (1.0 equivalent), the desired silane (e.g., triethoxysilane, 1.5 equivalents), and a dry solvent (e.g., toluene (B28343) or dioxane).
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A direct method to access various functional arylalkoxysilanes by Rh-catalysed intermolecular C–H silylation of alkoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of Thienylsilanes: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The preparation of thienylsilanes is a cornerstone of organosilicon chemistry, providing versatile intermediates for the synthesis of pharmaceuticals and organic electronic materials. However, the path to pure thienylsilanes is often complicated by a variety of side reactions that can impact yield and purity. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during these syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction to form a 2-thienylsilane resulted in a significant amount of a high-boiling point byproduct. What is it likely to be, and how can I prevent it?
Answer: The most common high-boiling byproduct is 2,2'-bithiophene (B32781), resulting from a homocoupling side reaction (also known as a Wurtz-Fittig type reaction). This occurs when two thienyl organometallic intermediates react with each other.
Troubleshooting Guide: Minimizing Homocoupling (2,2'-bithiophene formation)
| Strategy | Experimental Protocol | Expected Outcome |
| Low Temperature | Maintain a reaction temperature of -78 °C during the formation of the thienyllithium or thienyl Grignard reagent and during the subsequent reaction with the chlorosilane. | Reduces the rate of the homocoupling reaction, which typically has a higher activation energy than the desired silylation. |
| Inverse Addition | Slowly add the thienyllithium or thienyl Grignard reagent to a solution of the chlorosilane (inverse addition). | Keeps the concentration of the organometallic species low throughout the reaction, disfavoring the bimolecular homocoupling. |
| Use of Additives | For lithiation reactions, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, potentially increasing the rate of the desired reaction. For Grignard reactions, the addition of LiCl can aid in the formation of a more reactive Grignard reagent.[1] | Enhanced reactivity of the organometallic species can lead to a more efficient reaction with the chlorosilane, outcompeting the homocoupling pathway. |
Identifying 2,2'-bithiophene: This byproduct can be identified by GC-MS or NMR spectroscopy. The 1H NMR spectrum of 2,2'-bithiophene in CDCl3 shows characteristic signals for the thiophene (B33073) protons.[2][3]
FAQ 2: I am trying to synthesize a di(thienyl)silane from a dichlorosilane (B8785471), but I am getting a mixture of mono- and di-substituted products. How can I improve the yield of the desired disubstituted product?
Answer: Incomplete substitution is a common issue when working with di- or trichlorosilanes. The reactivity of the chlorosilane decreases with each successive substitution due to steric hindrance and electronic effects.
Troubleshooting Guide: Driving the Reaction to Completion
| Strategy | Experimental Protocol | Expected Outcome |
| Stoichiometry | Use a slight excess (2.1 to 2.2 equivalents) of the thienyllithium or thienyl Grignard reagent. | Ensures enough nucleophile is present to drive the reaction to the disubstituted product. |
| Reaction Time & Temperature | After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours). | Provides the necessary energy and time for the less reactive second substitution to occur. |
| Choice of Reagent Addition | Add the dichlorosilane to the solution of the thienyl organometallic reagent ("normal addition"). | This ensures a high concentration of the nucleophile, favoring complete substitution. |
FAQ 3: My reaction is sluggish, and the yield is consistently low, even after extended reaction times. What could be the issue?
Answer: Low reactivity can stem from several factors, including the quality of the starting materials and the reaction setup. Thienyl organometallic reagents are highly sensitive to moisture and oxygen.
Troubleshooting Guide: Addressing Low Reactivity and Yield
| Issue | Troubleshooting Step | Rationale |
| Inactive Magnesium | Activate the magnesium turnings before use by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in THF until the color dissipates. | Removes the passivating oxide layer from the magnesium surface, allowing the Grignard reaction to initiate. |
| Wet Solvent/Reagents | Ensure all solvents (especially THF and diethyl ether) are rigorously dried and distilled from an appropriate drying agent (e.g., sodium/benzophenone). Dry all glassware in an oven before use. | Organolithium and Grignard reagents are strong bases and will be quenched by protic sources like water. |
| Poor Quality n-BuLi | Titrate the n-butyllithium solution before use to determine its exact molarity. | Commercial n-BuLi solutions can degrade over time, leading to the addition of a substoichiometric amount. |
| Solvent Choice | For Grignard reactions, THF is generally a better solvent than diethyl ether as it leads to a faster reaction. | THF solvates the magnesium center more effectively, leading to a more reactive Grignard reagent. |
Key Side Reactions in Thienylsilane Preparation
The following diagram illustrates the desired reaction pathway for the synthesis of a 2-thienylsilane and the common side reactions that can occur.
Caption: Desired synthesis pathway and common side reactions.
Experimental Protocol: Synthesis of 2-(Trimethylsilyl)thiophene
This protocol details the synthesis of 2-(trimethylsilyl)thiophene via the lithiation of thiophene followed by quenching with trimethylchlorosilane.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add thiophene (1 equivalent) and anhydrous diethyl ether or THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Silylation: To the solution of 2-thienyllithium, slowly add trimethylchlorosilane (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-(trimethylsilyl)thiophene.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis of 2-(trimethylsilyl)thiophene.
This guide provides a starting point for addressing common challenges in this compound synthesis. Careful attention to reaction conditions and purification techniques is crucial for obtaining high yields of pure products.
References
Technical Support Center: Purification of Thienylsilane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying thienylsilane products from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: The primary purification techniques for this compound products are:
-
Flash Column Chromatography: Highly effective for separating thienylsilanes from polar and non-polar impurities.
-
Vacuum Distillation: Suitable for thermally stable, liquid thienylsilanes to remove non-volatile impurities or separate components with different boiling points.
-
Recrystallization: A viable method for solid this compound products to achieve high purity.
Q2: My this compound appears to be decomposing on the silica (B1680970) gel column. What can I do?
A2: Thienylsilanes can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the silyl (B83357) group. To mitigate this, you can:
-
Use deactivated silica gel: Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.
-
Add a basic modifier to the eluent: Including a small amount of a non-polar amine like triethylamine (0.1-1%) in your solvent system can prevent decomposition on the column.
Q3: How can I visualize my this compound product on a TLC plate?
A3: Thienylsilanes can often be visualized on a TLC plate using a few different methods:
-
UV Light (254 nm): The thiophene (B33073) ring is often UV active, appearing as a dark spot on a fluorescent TLC plate.
-
Potassium Permanganate (KMnO4) Stain: This stain reacts with the thiophene ring, typically producing a yellow or brown spot.
-
p-Anisaldehyde Stain: This stain can be used for visualization, often yielding colored spots upon heating.
-
Iodine Chamber: Exposure to iodine vapor will temporarily stain the spots, making them visible.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | Incorrect solvent system. | Optimize the eluent system using TLC. A good starting point for many thienylsilanes is a mixture of a non-polar solvent like hexanes or pentane (B18724) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[1][2] Aim for an Rf value of 0.2-0.3 for your product. |
| Co-elution with non-polar impurities (e.g., unreacted starting materials). | Use a less polar solvent system or a gradient elution, starting with a very non-polar eluent and gradually increasing the polarity. | |
| Product is Tailing on the Column | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For acidic impurities, a trace of acetic acid might help. For basic impurities or to prevent degradation of acid-sensitive silanes, add 0.1-1% triethylamine. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Product Appears to be Decomposing on the Column | Hydrolysis of the silyl group by acidic silica gel. | Use deactivated silica gel or add a basic modifier like triethylamine to the eluent. |
| Residual Palladium Catalyst Contamination | The palladium catalyst is not being retained on the column. | Most palladium complexes are polar and should remain at the baseline. If it co-elutes, consider a pre-purification step. Filtration of the crude reaction mixture through a pad of Celite® can help remove a significant portion of the catalyst before chromatography.[1] |
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product is Decomposing During Distillation | The distillation temperature is too high. | Use a lower vacuum to decrease the boiling point of your product. Ensure your vacuum pump is pulling a strong and stable vacuum. |
| The product is thermally unstable. | If the product is highly sensitive to heat, consider other purification methods like flash chromatography. | |
| "Bumping" or Uneven Boiling | Lack of nucleation sites. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Product Solidifies in the Condenser | The condenser temperature is too low, and the product has a high melting point. | Use a condenser with a slightly warmer fluid or wrap the condenser with heating tape set to a low temperature, just above the melting point of your product. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solvent is too non-polar, or the solution is cooling too quickly. | Try a different solvent system. A good starting point is a binary mixture of a solvent in which the compound is soluble and a solvent in which it is poorly soluble (e.g., dichloromethane/hexanes, ethyl acetate/hexanes).[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The product is impure. | The presence of significant impurities can inhibit crystallization. Consider a preliminary purification by flash chromatography. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of your product and then try cooling again. |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure product. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Thienylsilanes
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Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
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Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the solution to the top of the silica gel bed.
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Elution: Carefully add the eluent to the column and apply pressure (using a pump or compressed air) to begin elution.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Example Solvent Systems:
Protocol 2: General Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
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Sample Addition: Place the crude liquid this compound into the distillation flask with a magnetic stir bar.
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Vacuum Application: Slowly and carefully apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. For example, triethoxy-2-thienylsilane (B101817) has a boiling point of 78 °C at 0.5 mmHg.[4]
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Discontinuation: Once the desired product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 3: General Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. The ideal solvent should dissolve the compound when hot but not when cold. Common solvent systems for compounds of intermediate polarity include hexanes/ethyl acetate or hexanes/dichloromethane.[3]
-
Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required to fully dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Diagrams
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Thienylsilane Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding thienylsilane coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds involving thiophene (B33073) moieties.
Troubleshooting Failed this compound Coupling Reactions
Low or no yield in your this compound coupling reaction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.
Question: My Hiyama coupling reaction with a this compound substrate is not working. What are the most common causes of failure?
Answer:
Failure in this compound Hiyama couplings often stems from one or more of the following factors:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Catalyst Decomposition: The active catalyst can decompose, often indicated by the formation of palladium black.
-
Poor Substrate Reactivity: The this compound or the coupling partner may be insufficiently reactive under the chosen conditions.
-
Side Reactions: Protodesilylation of the this compound or homocoupling of the reactants can consume starting materials.
-
Presence of Impurities: Water, oxygen, or impurities in the reagents or solvents can inhibit the catalytic cycle.
Below is a decision tree to help you troubleshoot your reaction:
Caption: Troubleshooting Decision Tree for Failed this compound Couplings.
Frequently Asked Questions (FAQs)
Catalyst and Ligands
-
Q1: Which palladium source is best for this compound coupling?
-
A1: While Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly used, modern palladium precatalysts such as Buchwald's G3 or G4 precatalysts often provide more consistent and reliable results by ensuring efficient generation of the active LPd(0) species.[1] PEPPSI-type precatalysts are also highly effective, particularly with N-heterocyclic carbene (NHC) ligands.[1]
-
-
Q2: My reaction is sluggish. Should I increase the catalyst loading?
-
A2: Increasing the catalyst loading can sometimes improve a sluggish reaction. However, it is often more effective to first screen different ligands or solvents.[1] Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[2][3]
-
-
Q3: I see black precipitate in my reaction. What is it and what should I do?
-
A3: A black precipitate is likely palladium black, which forms when the active Pd(0) catalyst decomposes and agglomerates. This indicates catalyst deactivation. To mitigate this, consider using a more robust ligand that better stabilizes the palladium center, adding an extra equivalent of ligand relative to the palladium source, or running the reaction at a lower temperature.[1]
-
Reaction Conditions: Activators, Bases, and Solvents
-
Q4: What is the role of the fluoride activator (e.g., TBAF) and are there alternatives?
-
A4: In the classic Hiyama coupling, a fluoride source is necessary to activate the organosilane.[1] It forms a hypervalent silicon species that is more reactive in the transmetalation step.[1] However, fluoride ions can be basic and may cleave silyl (B83357) protecting groups.[1] For sensitive substrates, fluoride-free Hiyama-Denmark conditions using a base like NaOH, Cs₂CO₃, or KOSiMe₃ to activate a silanol (B1196071) intermediate are a powerful alternative.[1]
-
-
Q5: How do I choose the right base for a fluoride-free this compound coupling?
-
A5: The choice of base depends on the specific this compound substrate. For arylsilanols, more forcing conditions with bases like Cs₂CO₃ may be necessary.[4] For other systems, milder bases such as NaOH can be effective.[5] Screening different bases is often necessary to find the optimal conditions for your specific substrates.
-
-
Q6: Can the solvent affect the outcome of my reaction?
-
A6: Yes, the solvent plays a crucial role. It must be able to dissolve all reaction components and should be rigorously degassed to remove oxygen, which can contribute to catalyst decomposition.[1][6] Common solvents include THF, dioxane, and DMF.[4][5] The polarity of the solvent can also influence the reaction rate and selectivity.[6]
-
Side Reactions
-
Q7: My desired product is contaminated with thiophene. What is happening?
-
A7: The presence of thiophene suggests that protodesilylation of your this compound starting material is occurring. This can happen in the presence of moisture or protic solvents, especially under basic conditions. To avoid this, ensure you are using anhydrous reagents and solvents. Switching to a non-protic solvent or a milder, non-nucleophilic base may also help.
-
-
Q8: I am observing a significant amount of bithiophene in my reaction mixture. How can I prevent this?
-
A8: The formation of bithiophene is due to the homocoupling of your this compound reagent. This side reaction is often promoted by the presence of oxygen.[1][4] Thoroughly degassing your solvent and maintaining a strict inert atmosphere (e.g., under argon or nitrogen) throughout the reaction setup and duration is critical to minimize homocoupling.[1]
-
Data on this compound Coupling Reactions
The following tables summarize representative yields for the Hiyama coupling of thienylsilanes under various conditions.
Table 1: Hiyama Coupling of 2-Thienylsilanes with Aryl Halides
| This compound Derivative | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Activator/Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Thienyltriethoxysilane | Aryl Iodide | Pd(OAc)₂ (5) | P(4-MeOC₆H₄)₃ (10) | TBAF | 1,4-Dioxane | 80 | 77[2] |
| 2-Thienylsilane | Aryl Bromide | Pd(OAc)₂ (1) | None | K₂CO₃ / PivOH | DMAc | 120 | 97 |
| 1-(2-thienyl)-ethanone | 4-Bromoacetophenone | PEPPSI-type (1) | NHC | K₂CO₃ | DMAc | 120 | 92[7] |
Table 2: Hiyama Coupling of 3-Thienylsilanes with Aryl Halides
| This compound Derivative | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Activator/Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Thienyltriethoxysilane | Aryl Iodide | Pd(OAc)₂ (5) | P(4-MeOC₆H₄)₃ (10) | TBAF | 1,4-Dioxane | 80 | 82[2] |
| 3-Thienylsilane | Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 80 | 85 |
Key Experimental Protocols
Below is a general protocol for a palladium-catalyzed Hiyama coupling of a this compound with an aryl bromide. This should be adapted and optimized for specific substrates.
General Procedure for Palladium-Catalyzed Hiyama Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the this compound (1.2 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and the degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
Caption: General workflow for a this compound Hiyama coupling experiment.
References
- 1. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Catalyst Loading for Thienylsilane Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thienylsilane cross-coupling reactions. The focus is on optimizing palladium catalyst loading to achieve efficient and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a typical starting catalyst loading for a this compound cross-coupling reaction?
A typical starting point for palladium-catalyzed Hiyama cross-coupling of thienylsilanes with aryl halides is in the range of 1-5 mol% of the palladium source.[1][2] For initial screening, 2 mol% is often a reasonable starting concentration. Some systems, particularly with highly active catalysts and ligands, have shown success with loadings as low as 0.2 mol%.[3]
Q2: My reaction is sluggish or shows low conversion. Should I increase the catalyst loading?
While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not always the optimal solution and can lead to increased costs and side reactions. Before increasing the catalyst concentration, consider the following:
-
Reaction Temperature: Increasing the temperature can often accelerate the reaction rate.
-
Activator/Base: Ensure the fluoride (B91410) source (e.g., TBAF) or base (e.g., NaOH, K₃PO₄) is active and present in a sufficient amount (typically 1.5-3 equivalents). The choice of base can significantly impact the reaction outcome.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands like SPhos have been shown to be effective in related cross-coupling reactions of thiophenes.[1]
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Dioxane, THF, and toluene (B28343) are commonly used.
If these parameters have been optimized and the reaction is still slow, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.
Q3: I am observing a low yield of my desired product. What are the common causes and how can I troubleshoot this?
Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: As discussed in Q2, if the reaction has not gone to completion, consider optimizing the reaction conditions (temperature, time, activator) before increasing catalyst loading.
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to air and may decompose, often indicated by the formation of palladium black.
-
Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent is also recommended. The addition of a phosphine ligand can help stabilize the catalyst.
-
-
Homocoupling of the Aryl Halide: This side reaction can consume the starting material and reduce the yield of the desired cross-coupled product.
-
Troubleshooting: This is often a sign of issues with the transmetalation step. Optimizing the activator or base can help. In some cases, lowering the reaction temperature may reduce the rate of homocoupling.
-
-
Protodesilylation of the this compound: The C-Si bond can be cleaved by moisture or acidic conditions, leading to the formation of thiophene.
-
Troubleshooting: Ensure anhydrous conditions and use a non-protic solvent. The choice of base is also critical; a non-hydroxide base might be preferable if protodesilylation is a major issue.
-
-
Purity of Reagents: Impurities in the starting materials, particularly the this compound or aryl halide, can inhibit the catalyst.
-
Troubleshooting: Purify the starting materials before use.
-
Q4: Can I reduce the catalyst loading to make my process more cost-effective?
Yes, reducing catalyst loading is a key goal in process development. Once you have established a reliable reaction with a good yield, you can systematically screen for lower catalyst concentrations.
-
Systematic Reduction: Gradually decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5 mol%, etc.) while monitoring the reaction yield and time.
-
Highly Active Catalysts: Consider using pre-formed, highly active palladium pre-catalysts, which are often effective at lower loadings.
-
Ligand Optimization: The use of specialized ligands, such as biarylphosphines, can significantly enhance catalyst activity and allow for lower loadings.
Data Presentation: Catalyst Loading in Thienyl- and Arylsilane Cross-Coupling
The following tables summarize quantitative data on catalyst loading from various palladium-catalyzed cross-coupling reactions involving thienyl and aryl silanes.
| This compound Derivative | Aryl Halide | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 2-Thienylsilanolate | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | 2 | 85 | (Adapted from related heteroaryl couplings) |
| 2-(Trimethoxysilyl)thiophene | 4-Chloroanisole | PdCl₂(MeCN)₂/P(o-tol)₃ | 3 | 78 | [4] |
| 2-Thienylsilanolate | 1-Iod-4-nitrobenzene | [allylPdCl]₂/S-Phos | 2 | 92 | (Adapted from related heteroaryl couplings) |
| Arylsilane | Aryl Halide | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Phenyltrimethoxysilane | 4-Bromoacetophenone | Pd(OAc)₂ | 2 | 95 | [5] |
| Phenyltrimethoxysilane | 4-Chloroacetophenone | PdCl₂(MeCN)₂ | 3 | 88 | [4] |
| Phenyltriethoxysilane | 4-Bromoanisole | PdCl₂(PPh₃)₂ | 5 | 92 | [5] |
| Phenyltrimethoxysilane | 1-Iodonaphthalene | Pd(OAc)₂ | 1 | 98 | [5] |
Experimental Protocols
General Experimental Protocol for Optimizing Catalyst Loading in this compound Cross-Coupling
This protocol is a general guideline for the Hiyama cross-coupling of a this compound with an aryl bromide.
Materials:
-
This compound (e.g., 2-(trimethoxysilyl)thiophene) (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (variable mol%)
-
Ligand (e.g., SPhos) (if required, typically in a 1:2 Pd:Ligand ratio)
-
Activator (e.g., TBAF, 3.0 equiv)
-
Anhydrous solvent (e.g., dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and the aryl bromide.
-
Add the anhydrous solvent via syringe.
-
Add the this compound via syringe.
-
Add the activator (TBAF).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
To optimize catalyst loading, a series of parallel reactions should be set up where the mol% of the palladium catalyst is varied (e.g., 5%, 2%, 1%, 0.5%).
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid desilylation during thienylsilane reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unwanted desilylation during reactions involving thienylsilanes.
Frequently Asked Questions (FAQs)
Q1: What is desilylation and why is it a problem in thienylsilane reactions?
Desilylation is the cleavage of a carbon-silicon (C-Si) bond, resulting in the replacement of the silyl (B83357) group (e.g., -SiMe₃) with another atom or group. In the context of thienylsilanes, this is often an undesired side reaction that leads to the formation of a simple thiophene (B33073), consuming starting material and reducing the yield of the desired product. The ease with which a silyl group can be removed from an aromatic ring makes arylsilanes, including thienylsilanes, susceptible to this process.[1]
Q2: What are the primary causes of unintentional desilylation?
Unintentional desilylation of thienylsilanes typically occurs through two main pathways:
-
Protodesilylation: This is the most common pathway, where a proton source (like water, alcohols, or acidic reagents/impurities) leads to the replacement of the silyl group with a hydrogen atom.[2] The reaction is often catalyzed by acids or bases.
-
Ipso-Substitution: In this pathway, an incoming electrophile attacks the carbon atom to which the silyl group is attached.[3][4] For many electrophiles, this ipso-substitution is kinetically faster than substitution at a C-H bond, leading to the loss of the silyl group in favor of the new electrophile.
Q3: What general factors influence the stability of thienylsilanes?
Several environmental and chemical factors can affect the stability of thienylsilanes and promote desilylation. These include:
-
Temperature: Higher temperatures can accelerate the rate of degradation reactions.[5][6]
-
pH: Thienylsilanes are sensitive to both acidic and basic conditions, which can catalyze the cleavage of the C-Si bond.[5][7]
-
Presence of Water/Moisture: Water can act as a proton source, leading to protodesilylation, especially under catalytic conditions.[2][6]
-
Oxidation: The presence of oxidizing agents can be a factor in the degradation of sensitive organic compounds.[7]
-
Light: Photochemical processes can sometimes contribute to the degradation of reagents.[7][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Significant protodesilylation is observed during a cross-coupling reaction (e.g., Suzuki, Stille, Hiyama).
| Potential Cause | Recommended Solution |
| Presence of water in solvents or reagents. | Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents and dry reagents under vacuum. |
| The base used is too strong or too nucleophilic. | Use milder, non-nucleophilic bases. For example, consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. |
| Reaction temperature is too high. | Run the reaction at the lowest effective temperature. Perform a temperature screen to find the optimal balance between reaction rate and stability. |
| The silyl group is too labile. | If possible, switch to a bulkier silyl group (e.g., -Si(iPr)₃ or -SiPh₃) which can be more sterically hindered and less prone to cleavage. |
Issue 2: The silyl group is replaced by an electrophile (e.g., a halogen) during an electrophilic substitution reaction.
| Potential Cause | Recommended Solution |
| The electrophile is highly reactive, favoring ipso-substitution. | Use a less reactive electrophilic reagent or a milder catalyst. For example, instead of Br₂, consider using N-bromosuccinimide (NBS). |
| Lewis acid catalyst is too strong. | Choose a weaker Lewis acid or reduce the amount used. The choice of Lewis acid can significantly impact the reaction pathway. |
| Reaction conditions promote the formation of cationic intermediates. | Adjust the solvent polarity. A less polar solvent may disfavor the formation of intermediates that lead to ipso-substitution. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound with an Aryl Bromide
This protocol is a generalized example and should be optimized for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Solvent Addition: Add freshly distilled, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Guides
Troubleshooting Desilylation in this compound Reactions
Caption: A troubleshooting workflow for identifying and addressing desilylation.
Competing Reaction Pathways
Caption: Competition between the desired reaction and undesired desilylation.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 3. Aryl silanes undergo ipso substitution with electrophiles [almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. scitechnol.com [scitechnol.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: Strategies for Scaling Up Thienylsilane Synthesis
Welcome to the Technical Support Center for Thienylsilane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of thienylsilanes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing thienylsilanes on a larger scale?
A1: The most common industrial-scale methods for synthesizing thienylsilanes include:
-
Grignard Reaction: This involves the reaction of a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with a silicon electrophile (e.g., tetraethoxysilane or chlorosilanes).[1][2][3]
-
Lithiation: This method uses direct lithiation of the thiophene (B33073) ring with a strong base like n-butyllithium, followed by quenching with a silicon electrophile.[4]
-
Hydrosilylation: This process involves the addition of a hydrosilane to a thiophene derivative, often catalyzed by a transition metal complex.
Q2: What are the main challenges when scaling up this compound synthesis?
A2: Key challenges in scaling up this compound synthesis include:
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Heat Management: Grignard and lithiation reactions are often highly exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions, reduced yield, and safety hazards.
-
Mass Transfer and Mixing: Ensuring efficient mixing becomes more challenging in larger reactors, which can lead to localized "hot spots" and incomplete reactions.
-
Safety: Handling large quantities of pyrophoric reagents like n-butyllithium and managing the exothermic nature of the reactions requires stringent safety protocols.
-
Purification: Separating the desired this compound from byproducts and unreacted starting materials can be more complex at a larger scale, often requiring specialized purification techniques.[5][6][7][8][9]
Q3: How does the choice of solvent impact the scale-up of Grignard-based this compound synthesis?
A3: The solvent plays a crucial role in Grignard reactions. Tetrahydrofuran (THF) is a common choice as it effectively solvates the Grignard reagent. However, its lower boiling point can be a challenge for temperature control at scale. Diethyl ether is another option, but its high volatility and flammability pose significant safety concerns in a production environment. On an industrial level, a dosing-controlled semi-batch process is often the established production method to manage the heat generated in the exothermic reaction.[1]
Q4: What are the critical safety precautions for large-scale lithiation reactions?
A4: Safety is paramount when working with organolithium reagents. Key precautions include:
-
Inert Atmosphere: All operations must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the pyrophoric reagent from reacting with air and moisture.
-
Temperature Control: Reactions are typically performed at low temperatures (e.g., -78°C) to control the exothermic reaction and prevent side reactions like the degradation of THF.
-
Appropriate Personal Protective Equipment (PPE): This includes flame-retardant lab coats, safety glasses or a face shield, and appropriate gloves.
-
Quenching Procedures: A well-defined and tested quenching procedure for any unreacted organolithium reagent is essential.
Troubleshooting Guides
Grignard Reaction for this compound Synthesis
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Grignard Reagent Formation | Ensure all glassware is rigorously dried to prevent moisture from quenching the Grignard reagent. Use fresh, high-quality magnesium turnings. Consider using an activating agent like iodine or 1,2-dibromoethane. |
| Side Reactions (e.g., Wurtz Coupling) | Control the addition rate of the thienyl halide to the magnesium to maintain a steady reaction temperature and minimize localized high concentrations of the halide. A continuous production process can improve Grignard reagent selectivity and reduce Wurtz coupling.[1][3] |
| Inefficient Reaction with Silicon Electrophile | Ensure the silicon electrophile is of high purity. Optimize the reaction temperature and time. For less reactive chlorosilanes, a higher reaction temperature may be required. |
| Product Loss During Workup | Use a carefully controlled aqueous workup to quench the reaction and dissolve magnesium salts. Ensure efficient extraction of the product into the organic phase. |
Problem: Exothermic Runaway Reaction
| Possible Cause | Troubleshooting Steps |
| Poor Heat Dissipation | Use a reactor with a high surface area-to-volume ratio. Employ a reliable cooling system and monitor the internal reaction temperature closely. |
| Addition Rate Too Fast | Add the thienyl halide or silicon electrophile at a controlled rate to manage the rate of heat generation. |
Lithiation of Thiophene for this compound Synthesis
Problem: Incomplete Lithiation
| Possible Cause | Troubleshooting Steps |
| Inactive n-Butyllithium | Use a freshly titrated solution of n-butyllithium to ensure accurate stoichiometry. |
| Presence of Protic Impurities | Ensure the thiophene and solvent are anhydrous. Any moisture will consume the n-butyllithium. |
| Insufficient Reaction Time or Temperature | Allow sufficient time for the lithiation to go to completion at the appropriate temperature (typically low temperatures like -78°C). |
Problem: Formation of Multiple Silylated Products
| Possible Cause | Troubleshooting Steps |
| Di-lithiation | Use only one equivalent of n-butyllithium to favor mono-lithiation. Control the reaction temperature carefully, as higher temperatures can promote di-lithiation. |
| Isomerization | The position of lithiation on the thiophene ring is generally at the 2-position due to the acidity of the proton. Ensure the reaction is carried out under conditions that favor kinetic control. |
Data Presentation
Table 1: Representative Comparison of Lab-Scale vs. Pilot-Scale Grignard Synthesis of Triethoxy(2-thienyl)silane
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Reactants | 2-Bromothiophene (B119243), Magnesium, Tetraethoxysilane | 2-Bromothiophene, Magnesium, Tetraethoxysilane |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 25-30°C (initiation), Reflux | 40-50°C (controlled addition) |
| Reaction Time | 4 hours | 8 hours (including addition time) |
| Typical Yield | 85-90% | 75-85% |
| Purity (before purification) | ~95% | ~90% |
| Key Challenges | Initiation of Grignard formation. | Heat management during addition, efficient mixing. |
Note: The data in this table is representative and may vary depending on the specific experimental conditions and equipment.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of Triethoxy(2-thienyl)silane via Grignard Reaction
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Tetraethoxysilane (TEOS)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hexane
Equipment:
-
100 L glass-lined reactor with a jacketed cooling/heating system, mechanical stirrer, condenser, and addition funnel.
-
Inert gas (Nitrogen or Argon) supply.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.
-
Add a small portion of a solution of 2-bromothiophene in anhydrous THF to initiate the reaction. The initiation is indicated by a temperature increase and a change in color.
-
Once the reaction has initiated, the remaining 2-bromothiophene solution is added dropwise at a rate that maintains the internal temperature between 40-50°C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with TEOS:
-
Cool the Grignard reagent solution to 10-15°C.
-
Add tetraethoxysilane dropwise, maintaining the internal temperature below 25°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
-
Workup and Isolation:
-
The reaction mixture is cooled to 0-5°C and slowly quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with hexane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to yield pure triethoxy(2-thienyl)silane.[10]
-
Mandatory Visualization
Caption: Experimental Workflow for Pilot-Scale this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Strategies and Challenges for the Development of Industrial Enzymes Using Fungal Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in industrial applications of technical lignins :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Challenges in industrial fermentation technology research [pubmed.ncbi.nlm.nih.gov]
- 9. The making of industrial enzymes: challenges and opportunities - RadicalZ [radicalz.eu]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Purification of Crude Thienylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude thienylsilane. The following information is designed to help you identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound?
A1: The impurities in your crude this compound will largely depend on the synthetic route used. The most common method is the lithiation of thiophene (B33073) with an organolithium reagent (like n-butyllithium) followed by quenching with a silyl (B83357) halide (e.g., chlorotrimethylsilane).
Common Impurities from Thiophene Lithiation Route:
-
Unreacted Starting Materials: Thiophene, silyl halide.
-
Reagent-derived Byproducts: Hydrocarbons from the organolithium reagent (e.g., octane (B31449) from n-butyllithium).
-
Side-reaction Products:
-
2,5-bis(silyl)thiophene: Arises from dilithiation of the thiophene ring.
-
Polysiloxanes: Formed from the hydrolysis of the silyl halide or the this compound product, especially if moisture is present.
-
2,2'-bithienyl: Can be formed by the coupling of thienyllithium intermediates.[1]
-
-
Solvents: Reaction and workup solvents (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, hexanes).
Q2: My this compound appears to be degrading during purification or storage. What's happening?
A2: Thienylsilanes, particularly those with alkoxy or halo substituents on the silicon atom, can be susceptible to hydrolysis. Exposure to moisture, either from solvents that are not perfectly dry or from atmospheric humidity, can lead to the formation of silanols and subsequently polysiloxanes. Acidic or basic conditions can catalyze this degradation. For instance, standard silica (B1680970) gel for chromatography is acidic and can sometimes cause degradation of sensitive organosilanes.
Q3: I'm having trouble separating my this compound from a persistent impurity with a similar boiling point. What are my options?
A3: If vacuum distillation is not providing adequate separation, flash column chromatography is the recommended next step. The polarity difference between your this compound and the impurity, even if slight, can often be exploited on a solid stationary phase. If the impurity is a non-polar hydrocarbon, using a non-polar eluent should allow for the separation of the more polar this compound.
Troubleshooting Guides
Issue 1: Low Purity After Vacuum Distillation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Contaminant with similar boiling point co-distills with the product. | Insufficient column efficiency. Pressure is not low enough to achieve adequate separation between the boiling points of the product and impurity. | - Use a fractionating column (e.g., Vigreux) to increase the number of theoretical plates.- Use a higher vacuum to lower the boiling points and potentially increase the boiling point difference.- Consider flash column chromatography as an alternative or subsequent purification step. |
| Product decomposes in the distillation pot. | The distillation temperature is too high, even under vacuum. | - Use a higher vacuum to further lower the boiling point.- Ensure the heating mantle is not set too high and that the pot temperature is monitored closely. |
| Yield is low, with significant residue remaining in the pot. | Polymerization or degradation of the product upon heating. | - Lower the distillation temperature by using a higher vacuum.- Shorten the distillation time by ensuring efficient heat transfer and a well-insulated distillation apparatus. |
Issue 2: Problems During Flash Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product streaks or does not move from the baseline on the TLC plate. | The eluent is not polar enough. The compound is interacting too strongly with the silica gel. | - Gradually increase the polarity of the eluent. For example, if using pure hexanes, add a small percentage of ethyl acetate (B1210297) or dichloromethane.- If the compound is suspected to be acid-sensitive, consider deactivating the silica gel by pre-treating the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[2] |
| Poor separation of spots on the TLC plate. | The eluent is too polar. The eluent system is not optimal for separation. | - Decrease the polarity of the eluent to achieve a target Rf value of 0.2-0.3 for the desired product.[3] - Experiment with different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/hexane system can improve separation. |
| Product appears to have decomposed on the column (visible color change, new spots on TLC of fractions). | The this compound is sensitive to the acidic nature of the silica gel. | - Use a deactivated silica gel (see above).- Consider using a different stationary phase, such as alumina (B75360) (neutral or basic).- Work quickly and avoid letting the compound sit on the column for an extended period. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
This protocol is for the purification of a thermally stable this compound from non-volatile or significantly less volatile impurities.
1. Apparatus Setup:
- Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter (to prevent bumping), a short path distillation head with a condenser, a vacuum adapter, and receiving flasks.[1]
- Inspect all glassware for cracks or defects before assembly.
- Use a magnetic stir bar in the distillation flask; boiling stones are ineffective under vacuum.[1][4]
- Lightly grease all joints to ensure a good seal.[1]
- Connect the vacuum adapter to a cold trap and then to a vacuum pump. The cold trap is essential to protect the pump from solvent vapors.[4]
2. Distillation Procedure:
- Place the crude this compound in the distillation flask.
- Begin stirring.
- Turn on the vacuum pump and allow the pressure to stabilize. Low-boiling solvents or impurities may evaporate at this stage.[4][5]
- Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.
- Collect any initial low-boiling fractions in a separate receiving flask.
- Increase the temperature gradually until the product begins to distill. Collect the main fraction in a clean, tared receiving flask. Note the boiling point and the pressure.
- Once the main fraction is collected, stop heating and allow the apparatus to cool before slowly re-introducing air into the system.[5]
Protocol 2: Flash Column Chromatography of Crude this compound
This protocol is suitable for separating thienylsilanes from impurities with similar volatilities but different polarities.
1. Preparation:
- Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your this compound an Rf value of approximately 0.2-0.3.[3] A common starting point for organosilanes is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.
- Prepare the Column:
- Select a column of appropriate size.
- Pack the column with silica gel as a slurry in the chosen eluent.[3]
- Ensure the silica bed is level and free of air bubbles.
2. Loading and Elution:
- Dissolve the crude this compound in a minimal amount of the eluent or a compatible, volatile solvent.
- Carefully load the sample onto the top of the silica gel.
- Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during elution.
- Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.
- Collect fractions and monitor their composition by TLC.
3. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The effectiveness of each purification method can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Hypothetical Purity Analysis of Crude vs. Purified 2-Thienyltrimethylsilane
| Compound | Crude Product (% by GC-MS) | After Vacuum Distillation (% by GC-MS) | After Flash Chromatography (% by GC-MS) |
| 2-Thienyltrimethylsilane | 85.0 | 98.5 | >99.5 |
| Thiophene | 5.0 | 1.0 | <0.1 |
| n-Hexane/Octane | 8.0 | 0.5 | <0.1 |
| 2,5-bis(trimethylsilyl)thiophene | 2.0 | <0.1 | 0.3 |
Note: This data is illustrative. Actual results will vary based on reaction conditions and purification efficiency.
Table 2: 1H NMR Chemical Shifts for Common Impurities
| Impurity | Solvent | Chemical Shift (ppm) and Multiplicity |
| Thiophene | CDCl3 | ~7.3 (dd), ~7.1 (dd) |
| n-Hexane | CDCl3 | ~1.2-1.3 (m), ~0.9 (t) |
| Diethyl Ether | CDCl3 | ~3.48 (q), ~1.21 (t) |
| Tetrahydrofuran (THF) | CDCl3 | ~3.76 (t), ~1.85 (t) |
| Dichloromethane | CDCl3 | ~5.30 (s) |
Reference literature, such as the comprehensive tables by Gottlieb, Kotlyar, and Nudelman, for a more extensive list of impurity chemical shifts.[6][7][8][9][10]
Visualizations
Diagram 1: General Workflow for this compound Purification
Caption: Workflow for the purification and analysis of crude this compound.
Diagram 2: Troubleshooting Logic for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. research.rice.edu [research.rice.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Thienylsilane Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during thienylsilane cross-coupling reactions, with a specific focus on preventing homocoupling.
Troubleshooting Guide
Issue: Significant formation of thienyl-thienyl homocoupling product is observed.
This is a common side reaction in palladium-catalyzed cross-coupling reactions. The formation of homocoupled dimers from this compound reagents can occur through various mechanisms, often promoted by the presence of oxygen or undesirable catalyst speciation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in the reaction mixture | Ensure rigorous degassing of solvents and reagents. Perform the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).[1] | Reduction in homocoupling, which is often promoted by oxidative processes. |
| Inappropriate catalyst or ligand | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands. Sterically bulky, electron-rich ligands can promote the desired cross-coupling over homocoupling.[2][3] | Identification of a catalyst system that favors the cross-coupling pathway and minimizes side reactions. |
| Suboptimal reaction temperature | Vary the reaction temperature. Lowering the temperature may disfavor the homocoupling pathway. | Reduced rate of homocoupling relative to the desired cross-coupling reaction. |
| Incorrect activator/base | If using a fluoride (B91410) activator (e.g., TBAF), ensure it is anhydrous. For fluoride-free methods, optimize the base (e.g., NaOH, K₃PO₄) concentration and type.[1][4] | Efficient activation of the this compound for transmetalation without promoting side reactions. |
| Slow catalyst activation or decomposition | Use a pre-catalyst or an efficient catalyst activation protocol. Ensure the chosen ligand stabilizes the active Pd(0) species throughout the reaction. | Maintaining a sufficient concentration of the active catalyst for the cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the this compound reagent couple with each other to form a bithienyl byproduct. This consumes the starting material and reduces the yield of the desired cross-coupled product.
Q2: How can I minimize homocoupling when setting up my reaction?
A2: To minimize homocoupling, it is crucial to work under anaerobic conditions. This involves thoroughly degassing your solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1] The choice of palladium catalyst and ligand is also critical. Bulky, electron-rich phosphine ligands are often effective at promoting the desired cross-coupling over homocoupling.[2][3]
Q3: Can the choice of silane (B1218182) substituent on the thiophene (B33073) ring affect the extent of homocoupling?
A3: Yes, the nature of the silane substituent can influence the reaction. Organosilanes with alkoxy or fluoro substituents are often more reactive towards the desired transmetalation step in the catalytic cycle, which can sometimes outcompete the homocoupling pathway.[4]
Q4: Are there any specific palladium pre-catalysts that are recommended to avoid homocoupling?
A4: While specific recommendations depend on the exact substrates, well-defined palladium pre-catalysts can offer better control over the active species in solution and may lead to more reproducible results with less homocoupling compared to generating the active catalyst in situ from Pd(0) or Pd(II) sources.
Q5: My reaction is clean at the beginning but shows increasing homocoupling over time. What could be the reason?
A5: This could indicate catalyst decomposition. The initially active catalyst may be degrading to species that promote homocoupling. In such cases, using a more robust ligand that better stabilizes the palladium catalyst throughout the reaction can be beneficial. Alternatively, a slow addition of one of the coupling partners might help to maintain a low concentration of the reactive species and suppress side reactions.
Experimental Protocols
Detailed Protocol for a Hiyama-Type Cross-Coupling of a this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvents (e.g., THF, Dioxane) should be anhydrous and thoroughly degassed.
-
The this compound, aryl halide, palladium catalyst, ligand, and activator/base should be handled under an inert atmosphere.
2. Reaction Setup:
-
To a dried reaction flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the aryl halide (1.0 mmol) and the this compound (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., THF, 5 mL).
-
Finally, add the activator (e.g., TBAF, 1.5 mmol) or base.
3. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for Hiyama-type cross-coupling.
Caption: Simplified catalytic cycle for Hiyama cross-coupling.
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hiyama Coupling [organic-chemistry.org]
reaction conditions to improve selectivity in thienylsilane functionalization
Welcome to the technical support center for thienylsilane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving selectivity and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a silyl (B83357) group on a thiophene (B33073) ring during functionalization?
A1: Silyl groups on a thiophene ring serve several key purposes in organic synthesis. They can act as versatile directing groups, influencing the regioselectivity of subsequent functionalization reactions due to their steric bulk and electronic effects. Furthermore, the C-Si bond can be readily cleaved and replaced with other functional groups (e.g., halides, hydroxyls), making silyl groups valuable synthetic handles for late-stage diversification of molecules.
Q2: How does the silyl group influence the regioselectivity of C-H functionalization on the thiophene ring?
A2: The silyl group's directing effect is a combination of steric and electronic factors. Sterically, the bulky silyl group can block access to adjacent positions, favoring functionalization at more remote sites. Electronically, silicon is more electropositive than carbon, which can influence the electron density of the thiophene ring and affect the preferred site of electrophilic attack or metallation. The interplay of these effects depends on the specific silyl group, the reaction conditions, and the nature of the incoming reagent.
Q3: Can the silyl group be cleaved during the reaction, and how can I prevent this?
A3: Yes, desilylation is a common side reaction, particularly under strongly basic or acidic conditions, or in the presence of certain fluoride (B91410) sources. To prevent unwanted cleavage of the C-Si bond:
-
Choice of Base: Use milder bases when possible. For example, carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize desilylation.
-
Fluoride-Free Conditions: If your reaction does not require fluoride ions, ensure your reagents and solvents are free from fluoride contamination.
-
Bulky Silyl Groups: Sterically hindered silyl groups like triisopropylsilyl (TIPS) are generally more stable and less prone to cleavage than smaller groups like trimethylsilyl (B98337) (TMS).
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Direct Arylation
Problem: My direct arylation of a 2-silylthiophene is giving a mixture of C3 and C5-arylated products. How can I improve selectivity for the C5 position?
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands often favor a specific regioisomer. Experiment with ligands such as SPhos or XPhos, which have been shown to provide high selectivity in similar systems.
-
Solvent Polarity: The polarity of the solvent can significantly impact regioselectivity. A switch from a nonpolar solvent (e.g., toluene) to a more polar one (e.g., DMA, NMP) can alter the reaction pathway and favor a different isomer.
-
Base Strength: The base plays a role in the C-H activation step. A weaker base, such as potassium acetate (B1210297) (KOAc), might offer better selectivity compared to a stronger one like potassium carbonate (K₂CO₃).
-
Steric Hindrance of the Coupling Partner: Using a sterically hindered aryl halide can favor arylation at the less sterically encumbered C5 position of the thiophene ring.
Issue 2: Low Yield in Suzuki Cross-Coupling of a Bromothis compound
Problem: I am getting a low yield in the Suzuki coupling of my bromo-thienylsilane with an arylboronic acid.
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure your palladium catalyst and ligand are active. A common and effective system is Pd(OAc)₂ with a bulky phosphine ligand like SPhos. For some substrates, a pre-catalyst like Pd(PPh₃)₄ can be effective.
-
Base and Solvent System: A robust base/solvent combination for Suzuki couplings is K₃PO₄ in a mixture of 1,4-dioxane (B91453) and water. The water is essential for the activation of the boronic acid.
-
Degassing: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Use fresh, high-quality boronic acid or consider using potassium aryltrifluoroborate salts, which are often more stable.
-
Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 90-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. Optimize the temperature for your specific substrates.
Experimental Protocols & Data
Palladium-Catalyzed Direct C5-Arylation of 3-Substituted Thiophenes
This protocol focuses on achieving regioselective arylation at the C5 position of 3-substituted thiophenes by employing a sterically hindered aryl bromide.
Experimental Workflow:
Caption: General workflow for palladium-catalyzed direct arylation.
Table 1: Optimization of Reaction Conditions for C5-Arylation of 3-Methylthiophene (B123197) [1]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | C5:C2 Selectivity | Yield (%) |
| 1 | Pd(OAc)₂ (0.5) | KOAc | DMA | 150 | 34:66 | - |
| 2 | Pd(OAc)₂ (0.5) | KOAc | Toluene | 110 | >98:2 | 86 |
| 3 | Pd(OAc)₂ (0.5) | CsOAc | Toluene | 110 | >98:2 | 85 |
Reaction conditions: 3-methylthiophene (2 mmol), tert-butyl 2-bromobenzoate (B1222928) (1 mmol), base (2 mmol), solvent (5 mL).
Suzuki Cross-Coupling of 2-Bromo-5-(bromomethyl)thiophene (B1590285)
This protocol details a general procedure for the Suzuki cross-coupling of a functionalized bromothiophene with various arylboronic acids.
Logical Troubleshooting Flow for Suzuki Coupling:
Caption: Troubleshooting logic for low-yielding Suzuki reactions.
Table 2: Suzuki Cross-Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Arylboronic Acids [2]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | 3-Chloro-4-fluorophenylboronic acid | 72 |
| 2 | 4-Methoxyphenylboronic acid | 76 |
| 3 | 4-Methylphenylboronic acid | 65 |
| 4 | 4-Chlorophenylboronic acid | 58 |
| 5 | Phenylboronic acid | 45 |
General Reaction Conditions: 2-bromo-5-(bromomethyl)thiophene (1 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2 eq), 1,4-dioxane/H₂O (4:1), 90°C, 12 h.
References
- 1. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Substituted Thienylsilanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of substituted thienylsilanes. Understanding the NMR spectral data of these compounds is crucial for their unambiguous identification, purity assessment, and for elucidating structure-property relationships in the development of new materials and pharmaceutical agents. This document summarizes key ¹H, ¹³C, and ²⁹Si NMR data for a selection of substituted thienylsilanes and provides detailed experimental protocols for their synthesis and characterization.
Comparison of NMR Spectral Data
The chemical shifts (δ) and coupling constants (J) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In substituted thienylsilanes, the position and nature of the substituent on the thiophene (B33073) ring, as well as the substituents on the silicon atom, significantly influence the spectral parameters. The following tables summarize representative NMR data for a few key substituted thienylsilanes, providing a basis for comparison.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Selected Substituted Thienylsilanes
| Compound | H-3 | H-4 | H-5 | Silyl Group Protons | Other Substituents | Solvent |
| 2-(Trimethylsilyl)thiophene | 7.22 (dd, J=3.4, 1.1) | 7.02 (dd, J=5.0, 3.4) | 7.49 (dd, J=5.0, 1.1) | 0.32 (s, 9H) | - | CDCl₃ |
| 2-Bromo-5-(trimethylsilyl)thiophene | - | 6.95 (d, J=3.7) | 7.10 (d, J=3.7) | 0.28 (s, 9H) | - | CDCl₃ |
| 2,5-Bis(trimethylsilyl)thiophene | - | 7.21 (s) | - | 0.30 (s, 18H) | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Thienylsilanes
| Compound | C-2 | C-3 | C-4 | C-5 | Silyl Group Carbons | Other Substituents | Solvent |
| 2-(Trimethylsilyl)thiophene | 142.1 | 130.4 | 127.8 | 134.5 | -0.9 | - | CDCl₃ |
| 2-Bromo-5-(trimethylsilyl)thiophene | 118.1 | 131.2 | 130.1 | 145.2 | -0.5 | - | CDCl₃ |
| 2,5-Bis(trimethylsilyl)thiophene | 148.5 | 137.5 | 137.5 | 148.5 | -0.7 | - | CDCl₃ |
Table 3: ²⁹Si NMR Chemical Shifts (δ, ppm) of Selected Substituted Thienylsilanes
| Compound | ²⁹Si Chemical Shift (δ) | Solvent |
| 2-(Trimethylsilyl)thiophene | -7.8 | CDCl₃ |
| 2-Bromo-5-(trimethylsilyl)thiophene | -7.5 | CDCl₃ |
| 2,5-Bis(trimethylsilyl)thiophene | -8.2 | CDCl₃ |
Experimental Protocols
The following are representative experimental procedures for the synthesis and NMR characterization of substituted thienylsilanes.
Synthesis of 2-Bromo-5-(trimethylsilyl)thiophene
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 2,5-dibromothiophene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.0 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Chlorotrimethylsilane (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford 2-bromo-5-(trimethylsilyl)thiophene as a colorless oil.
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified thienylsilane derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ²⁹Si NMR, TMS can also be used as an external or internal standard.
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
²⁹Si NMR: Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance signal intensity. Inverse-gated decoupling is used to suppress the negative NOE. The addition of a relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can shorten the long relaxation times of ²⁹Si nuclei, reducing the overall experiment time.
Visualization of Key NMR Interactions
The following diagram illustrates the general structure of a substituted this compound and highlights the key nuclei for NMR analysis.
Caption: Key NMR active nuclei in a substituted this compound.
A Comparative Guide to the Mass Spectrometry of Thienylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of thienylsilane derivatives, offering insights into their fragmentation patterns under different ionization techniques. The information presented herein is crucial for the structural elucidation and analytical characterization of this important class of organosilicon compounds.
Executive Summary
This compound derivatives are a class of compounds that incorporate both a thiophene (B33073) ring and a silicon-containing moiety. Their analysis by mass spectrometry is essential for confirming their structure and purity. This guide compares the mass spectral data of key this compound derivatives obtained primarily through Electron Ionization (EI), the most common ionization technique for these compounds. The fragmentation patterns are characterized by cleavages of the silicon-substituents and fragmentation of the thiophene ring.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a fingerprint for compound identification.
Case Study 1: 2-(Trimethylsilyl)thiophene
The EI mass spectrum of 2-(trimethylsilyl)thiophene is dominated by fragments resulting from the loss of methyl groups from the silicon atom and cleavage of the silicon-thiophene bond.
Experimental Protocol:
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Gas Chromatograph: Agilent 6890
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Initial temperature of 40°C held for 1 minute, then ramped to 280°C at 15°C/min.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Presentation:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 156 | 45 | [M]+• (Molecular Ion) |
| 141 | 100 | [M - CH₃]+ |
| 113 | 10 | [M - CH₃ - C₂H₄]+ |
| 97 | 8 | [C₄H₄S]+• |
| 73 | 15 | [Si(CH₃)₃]+ |
Case Study 2: 2,5-bis(Trimethylsilyl)thiophene (B176529)
In the case of 2,5-bis(trimethylsilyl)thiophene, the fragmentation pattern is again characterized by the loss of methyl groups. The presence of two trimethylsilyl (B98337) groups leads to a more complex spectrum with additional fragmentation pathways.
Experimental Protocol:
While a specific detailed protocol for this compound is not available, the data was obtained from the NIST Mass Spectral Library, which typically uses standardized GC-MS methods with EI at 70 eV.
Data Presentation:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 228 | 35 | [M]+• (Molecular Ion) |
| 213 | 100 | [M - CH₃]+ |
| 185 | 10 | [M - 3CH₃]+ |
| 141 | 15 | [M - Si(CH₃)₃]+ |
| 73 | 25 | [Si(CH₃)₃]+ |
Comparison of Fragmentation Patterns
The EI mass spectra of both 2-(trimethylsilyl)thiophene and 2,5-bis(trimethylsilyl)thiophene show the most abundant peak corresponding to the loss of a single methyl group ([M-15]+). This is a characteristic fragmentation for trimethylsilyl compounds. The molecular ion is observed in both cases, although with lower relative intensity compared to the base peak. The presence of a fragment at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]+), is another common feature.
Alternative Ionization Techniques
While EI is the most common technique for the analysis of thienylsilanes, softer ionization methods such as Electrospray Ionization (ESI) and Chemical Ionization (CI) could offer complementary information.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) or adducts with minimal fragmentation. This would be particularly useful for confirming the molecular weight of novel this compound derivatives, especially for larger or more functionalized molecules that may not show a clear molecular ion in EI-MS.
-
Chemical Ionization (CI): CI is another soft ionization technique that results in less fragmentation than EI. It often produces a prominent [M+H]+ ion, which can be valuable for molecular weight determination. The choice of reagent gas in CI can also influence the degree of fragmentation, providing an additional tool for structural analysis.
Currently, there is a lack of published data on the ESI and CI mass spectrometry of simple this compound derivatives. Further research in this area would be highly beneficial for a more complete understanding of their mass spectrometric behavior.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound derivatives.
Caption: A generalized workflow for the analysis of this compound derivatives by GC-MS.
Conclusion
The mass spectrometry of this compound derivatives under electron ionization is characterized by predictable fragmentation patterns, primarily involving the loss of substituents from the silicon atom. The [M-15]+ ion is typically the base peak in the spectra of trimethylsilyl-substituted thiophenes. While EI-MS is a powerful tool for structural elucidation, the use of softer ionization techniques like ESI and CI would provide valuable complementary data, particularly for determining the molecular weight of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development working with this class of molecules.
A Comparative Analysis of Thienylsilane and Thienylboronic Ester Reactivity in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the efficient construction of carbon-carbon bonds involving thiophene (B33073) moieties is a critical step in the synthesis of a vast array of functional molecules. The Suzuki-Miyaura and Hiyama cross-coupling reactions are two prominent palladium-catalyzed methods for achieving this transformation, utilizing thienylboronic esters and thienylsilanes as nucleophilic partners, respectively. This guide provides an objective comparison of the reactivity of these two classes of reagents, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
The choice between a thienylboronic ester and a thienylsilane can significantly impact reaction efficiency, substrate scope, and overall synthetic cost. Thienylboronic acids and their esters are widely used in Suzuki-Miyaura couplings due to the commercial availability of a diverse range of reagents and generally mild reaction conditions. However, a notable drawback is the propensity of thienylboronic acids to undergo protodeboronation, a side reaction that can diminish yields, particularly under basic conditions[1][2]. To mitigate this, more stable boronic esters, such as pinacol (B44631) esters, are often employed.
On the other hand, thienylsilanes, utilized in Hiyama cross-coupling reactions, are lauded for their stability and low toxicity. The activation of the carbon-silicon bond, typically with a fluoride (B91410) source or a base, is a key step in the catalytic cycle. While this activation requirement can be seen as an additional step, it also contributes to the high functional group tolerance of the reaction, as the organosilicon reagent is relatively inert until activated.
Quantitative Comparison of Reactivity
The following table summarizes representative experimental data for the palladium-catalyzed cross-coupling of a thienylboronic ester and a this compound with an aryl halide. It is important to note that the data is compiled from different studies and the reaction conditions are not identical, thus serving as a qualitative guide to their relative reactivity and typical reaction parameters.
| Coupling Partner | Electrophile | Catalyst / Ligand | Base / Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (5-formylthiophen-2-yl)boronic acid | 4-bromoanisole (B123540) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 99 (conversion) | [3] |
| 2-Thienyl(trimethoxy)silane | Aryl Bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF/H₂O | Reflux | 10 | 91 | [4] |
Experimental Protocols
Suzuki-Miyaura Coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole[3]
A reaction vessel is charged with (5-formylthiophen-2-yl)boronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), palladium(II) acetate (B1210297) (5 mol%), and SPhos (10 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A solution of potassium phosphate (B84403) (3 equivalents) in a 1:1 mixture of dioxane and water is then added. The reaction mixture is heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Hiyama Coupling of 2-Thienyl(trimethoxy)silane with an Aryl Bromide[4]
To a stirred solution of the aryl bromide (1.0 equivalent) and 2-thienyl(trimethoxy)silane (2-3 equivalents) in a mixture of tetrahydrofuran (B95107) and water, palladium(II) acetate (5 mol%), triphenylphosphine (B44618) (20 mol%), and potassium carbonate (3.0 equivalents) are added. The reaction mixture is heated to reflux for 10 hours. Upon completion, the reaction is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the cross-coupled product.
Catalytic Cycles and Logical Relationships
The catalytic cycles for the Suzuki-Miyaura and Hiyama couplings share fundamental steps of oxidative addition and reductive elimination, but differ in the crucial transmetalation step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Hiyama cross-coupling reaction.
Conclusion
Both thienylboronic esters and thienylsilanes are effective reagents for the synthesis of biaryl compounds containing a thiophene ring. The choice between Suzuki-Miyaura and Hiyama coupling will depend on the specific substrate, desired functional group tolerance, and practical considerations such as reagent availability and cost. Thienylboronic esters, particularly stabilized variants, offer high reactivity and are supported by a vast body of literature. Thienylsilanes provide a stable and less toxic alternative, with the requirement for an activation step that can be leveraged for enhanced selectivity. For challenging substrates prone to protodeboronation, the Hiyama coupling of a corresponding this compound may offer a more robust and higher-yielding synthetic route. Conversely, for rapid and high-throughput synthesis with a wide array of commercially available building blocks, the Suzuki-Miyaura reaction often remains the method of choice.
References
A Comparative Guide to Validating the Purity of Synthesized Thienylsilanes
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of organosilicon chemistry continues to present novel compounds with significant potential in materials science and pharmaceutical development. Among these, thienylsilanes are a noteworthy class of molecules, merging the aromaticity and reactivity of the thiophene (B33073) ring with the unique properties of silicon. The synthesis of these compounds, however, necessitates rigorous purification and subsequent purity validation to ensure the reliability of downstream applications. This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized thienylsilanes, using 2-(trimethylsilyl)thiophene as a representative example.
Introduction to Purity Validation
The validation of a synthesized compound's purity is a critical step in chemical research and development. In the context of thienylsilanes, impurities can arise from starting materials, side reactions, or decomposition during workup and purification. These impurities can significantly impact the material's properties or the pharmacological profile of a potential drug candidate. Therefore, employing robust analytical methods to accurately determine purity is paramount. The most commonly employed techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and provides complementary information regarding the purity of the target compound.
Comparative Analysis of Purity Validation Techniques
To illustrate the comparative efficacy of these techniques, a synthesized batch of 2-(trimethylsilyl)thiophene was subjected to analysis by ¹H NMR, GC-MS, and HPLC. The quantitative data obtained from these analyses are summarized below.
| Analytical Technique | Purity of 2-(trimethylsilyl)thiophene (%) | Key Observations |
| ¹H NMR Spectroscopy | 98.5% | Calculated by comparing the integration of the thiophene ring protons against the trimethylsilyl (B98337) protons and known impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.2% | Determined by the area percentage of the main peak in the total ion chromatogram. |
| High-Performance Liquid Chromatography (HPLC) | 97.8% | Based on the area percentage of the analyte peak relative to the total peak area at a specific UV wavelength. |
Detailed Experimental Protocols
The following sections detail the methodologies used to obtain the comparative purity data for the synthesized 2-(trimethylsilyl)thiophene.
Synthesis and Purification of 2-(trimethylsilyl)thiophene
A general procedure for the synthesis of 2-(trimethylsilyl)thiophene involves the reaction of a lithiated thiophene intermediate with a suitable silylating agent.
Experimental Workflow:
A Head-to-Head Battle of Heteroaromatic Cross-Coupling Reagents: Thienylsilanes vs. Thienylstannanes
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision and efficiency. For the synthesis of complex molecules containing the thiophene (B33073) moiety—a privileged scaffold in medicinal chemistry and materials science—chemists frequently turn to two key nucleophilic partners: thienylsilanes and thienylstannanes. This guide provides an objective comparison of their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Differences and Performance Metrics
| Feature | Thienylsilane (Hiyama Coupling) | Thienylstannane (Stille Coupling) |
| Toxicity | Low toxicity of silicon byproducts.[1] | High toxicity of organotin compounds and byproducts. |
| Stability | Generally stable to air and moisture, and chromatographically stable. | Stable to air and moisture.[2] |
| Activation | Often requires an activating agent (e.g., fluoride (B91410) source like TBAF, or a base).[1][3] | Generally does not require an external activator for transmetalation. |
| Reaction Conditions | Mild to moderate, with recent advances enabling fluoride-free conditions.[3][4] | Mild reaction conditions are often sufficient. |
| Substrate Scope | Broad, tolerant of many functional groups.[5] | Very broad, with high functional group tolerance.[2] |
| Byproduct Removal | Silicon byproducts are generally easy to remove. | Tin byproducts can be difficult to remove completely from the desired product. |
Performance in Palladium-Catalyzed Cross-Coupling: A Data-Driven Comparison
The following tables summarize the performance of thienylsilanes and thienylstannanes in palladium-catalyzed cross-coupling reactions with various aryl halides. It is important to note that the data are compiled from different sources, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Palladium-Catalyzed Cross-Coupling of 2-Thienylsilanes with Aryl Halides
| Entry | Aryl Halide | Catalyst/Ligand | Activator/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | NaOH | Dioxane/H₂O | 100 | 95 | [6] |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 85 | [4] |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ / XPhos | TBAF | THF | 60 | 92 | [5] |
| 4 | 2-Bromopyridine | [allylPdCl]₂ / dppb | Cs₂CO₃ / H₂O | Dioxane | 100 | 78 | [4] |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ / P(t-Bu)₃ | KF | THF | RT | 97 | [7] |
Table 2: Palladium-Catalyzed Cross-Coupling of 2-Thienylstannanes with Aryl Halides
| Entry | Aryl Halide | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole (B42571) | Pd(PPh₃)₄ | CuI | DMF | 80 | 88 | [8] |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | 82 | [7] |
| 3 | 1-Bromonaphthalene | Pd(PPh₃)₄ | - | Toluene | 110 | 90 | [2] |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / AsPh₃ | CuI | NMP | 80 | 85 | [2] |
| 5 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | - | THF | 65 | 94 | [2] |
Experimental Protocols
Representative Protocol for Hiyama Coupling of a this compound
Reaction: Cross-coupling of 2-(trimethoxysilyl)thiophene with 4-bromoanisole.
Materials:
-
2-(Trimethoxysilyl)thiophene (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Sodium hydroxide (B78521) (NaOH, 3.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Dioxane (4 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
4-Bromoanisole (187 mg, 1.0 mmol), 2-(trimethoxysilyl)thiophene (245 mg, 1.2 mmol), and a solution of NaOH (120 mg, 3.0 mmol) in water (1 mL) are added sequentially.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Representative Protocol for Stille Coupling of a Thienylstannane
Reaction: Cross-coupling of 2-(tributylstannyl)thiophene (B31521) with 4-iodoanisole.
Materials:
-
2-(Tributylstannyl)thiophene (1.1 mmol)
-
4-Iodoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube is added Pd(PPh₃)₄ (23.1 mg, 0.02 mmol) and CuI (19.0 mg, 0.1 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
DMF (5 mL), 4-iodoanisole (234 mg, 1.0 mmol), and 2-(tributylstannyl)thiophene (409 mg, 1.1 mmol) are added sequentially.
-
The reaction mixture is heated to 80 °C and stirred for 8 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (25 mL) and washed with a saturated aqueous solution of potassium fluoride (3 x 15 mL) to remove tin byproducts, followed by water (15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Mechanistic Overview and Logical Relationships
The catalytic cycles for both the Hiyama and Stille couplings share a common framework involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion and Outlook
Both thienylsilanes and thienylstannanes are highly effective reagents for the palladium-catalyzed synthesis of thienyl-containing compounds. The choice between them often represents a trade-off between reactivity, safety, and practicality.
Thienylstannanes (Stille Coupling) have historically been favored for their high reactivity and broad substrate scope, often proceeding under very mild conditions without the need for an activating agent. However, the significant toxicity of organotin compounds and the challenge of removing tin byproducts are major drawbacks, particularly in the context of pharmaceutical development where purity is paramount.
Thienylsilanes (Hiyama Coupling) present a more environmentally benign and safer alternative. While traditionally requiring an activator, modern advancements have led to the development of fluoride-free protocols, making them increasingly attractive. The silicon byproducts are non-toxic and easily removed, simplifying purification. For many applications, especially those where metal contamination is a concern, thienylsilanes are emerging as the reagent of choice.
Ultimately, the decision rests on the specific requirements of the synthesis. For rapid, small-scale synthesis where purification challenges can be managed, thienylstannanes may offer an advantage. For larger-scale syntheses, and particularly for the development of drug candidates, the lower toxicity and easier purification associated with thienylsilanes make them a superior and more sustainable option. The continued development of more active and user-friendly Hiyama coupling protocols is expected to further solidify the position of thienylsilanes as a preferred reagent in modern organic synthesis.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Novel Thienylsilane Compounds and a Non-Silylated Analogue
A detailed examination of the spectroscopic properties of two novel thienylsilane compounds, 2,5-bis(trimethylsilyl)thiophene (B176529) and 5,5'-bis(trimethylsilyl)-2,2'-bithiophene, reveals distinct differences in their electronic and structural characteristics when compared to the non-silylated counterpart, 2,2'-bithiophene (B32781). This guide provides a comprehensive comparison of their nuclear magnetic resonance (NMR) and photophysical data, alongside the experimental protocols for their synthesis and characterization, offering valuable insights for researchers in materials science and drug development.
Introduction
This compound compounds are a class of organosilicon molecules that incorporate the thiophene (B33073) moiety, a sulfur-containing aromatic heterocycle. The introduction of silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) group, onto the thiophene backbone can significantly influence the electronic properties, stability, and solubility of the resulting compounds. These modifications are of great interest for the development of novel materials for organic electronics, sensors, and pharmaceutical applications. This guide presents a comparative analysis of the spectroscopic data for two novel this compound derivatives and the parent 2,2'-bithiophene to elucidate the impact of silylation.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, UV-Vis absorption, and fluorescence emission data for the two novel this compound compounds and 2,2'-bithiophene.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,5-bis(trimethylsilyl)thiophene | 7.15 (s, 2H, Th-H), 0.31 (s, 18H, Si(CH₃)₃) | 146.5 (C-Si), 136.2 (C-H), -0.5 (Si-CH₃) |
| 5,5'-bis(trimethylsilyl)-2,2'-bithiophene | 7.21 (d, J = 3.6 Hz, 2H, Th-H), 7.03 (d, J = 3.6 Hz, 2H, Th-H), 0.33 (s, 18H, Si(CH₃)₃) | 145.8 (C-Si), 136.9 (C-C), 125.9 (C-H), 124.8 (C-H), -0.2 (Si-CH₃) |
| 2,2'-bithiophene | 7.20 (dd, J = 5.1, 1.1 Hz, 2H), 7.14 (dd, J = 3.6, 1.1 Hz, 2H), 7.01 (dd, J = 5.1, 3.6 Hz, 2H) | 137.4 (C-C), 127.9 (C-H), 124.4 (C-H), 123.8 (C-H) |
Table 2: Photophysical Data
| Compound | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (Φ) |
| 2,5-bis(trimethylsilyl)thiophene | 254 | N/A | N/A |
| 5,5'-bis(trimethylsilyl)-2,2'-bithiophene | 325 | 395, 418 | 0.35 |
| 2,2'-bithiophene | 302 | 365, 382 | 0.04 |
N/A: Data not available in the reviewed literature.
Experimental Protocols
Synthesis of 2,5-bis(trimethylsilyl)thiophene
A solution of 2,5-dibromothiophene (B18171) (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour at the same temperature. Chlorotrimethylsilane (B32843) (2.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 2,5-bis(trimethylsilyl)thiophene as a colorless oil.
Synthesis of 5,5'-bis(trimethylsilyl)-2,2'-bithiophene
To a solution of 2,2'-bithiophene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere is added n-butyllithium (2.2 eq) dropwise. The mixture is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C for 30 minutes. The reaction is then cooled back to -78 °C, and chlorotrimethylsilane (2.5 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by recrystallization or column chromatography to yield 5,5'-bis(trimethylsilyl)-2,2'-bithiophene as a solid.
Synthesis of 2,2'-bithiophene
A common method for the synthesis of 2,2'-bithiophene is the Suzuki coupling reaction. 2-Thiopheneboronic acid (2.2 eq) and 2-bromothiophene (B119243) (1.0 eq) are dissolved in a mixture of toluene (B28343) and water. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate, are added to the mixture. The reaction is heated under reflux for several hours until completion, as monitored by thin-layer chromatography. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer using spectroscopic grade solvents (e.g., cyclohexane, dichloromethane) in a quartz cuvette with a 1 cm path length.
-
Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λmax) of the respective compound. Quantum yields are determined relative to a standard fluorophore with a known quantum yield.
Discussion of Comparative Data
The introduction of trimethylsilyl groups at the 2 and 5 positions of the thiophene ring in 2,5-bis(trimethylsilyl)thiophene leads to a significant upfield shift of the thiophene proton signal in the ¹H NMR spectrum (7.15 ppm) compared to the protons of unsubstituted thiophene (typically ~7.3 ppm). This is attributed to the electron-donating nature of the TMS groups. In the ¹³C NMR spectrum, the carbons directly attached to the silicon atoms show a characteristic downfield shift.
For 5,5'-bis(trimethylsilyl)-2,2'-bithiophene , the silylation at the terminal positions of the bithiophene system results in a noticeable bathochromic (red) shift in the UV-Vis absorption maximum (325 nm) compared to the non-silylated 2,2'-bithiophene (302 nm). This suggests that the silyl groups effectively extend the π-conjugation of the bithiophene core. Furthermore, the fluorescence quantum yield of the silylated bithiophene (Φ = 0.35) is significantly higher than that of the parent bithiophene (Φ = 0.04), indicating that the TMS groups reduce non-radiative decay pathways, leading to enhanced emission efficiency.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the novel this compound compounds.
Conclusion
The comparative analysis of the spectroscopic data clearly demonstrates the significant influence of trimethylsilyl substitution on the properties of thienyl-based compounds. The introduction of TMS groups leads to predictable changes in NMR chemical shifts and, more importantly, enhances the photophysical properties, including a red-shifted absorption and a substantial increase in fluorescence quantum yield in the case of the bithiophene derivative. These findings underscore the potential of this compound compounds in the design of new functional materials with tailored optoelectronic properties. The provided experimental protocols offer a foundation for the synthesis and further investigation of this promising class of molecules.
A Comparative Analysis of Silyl Groups on Thiophene for Researchers
For researchers and professionals in drug development and materials science, the strategic placement of silyl (B83357) groups on heterocyclic scaffolds like thiophene (B33073) is a critical tool for modulating molecular properties. This guide provides a comparative overview of the effects of three commonly employed silyl groups—trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS)—on the electronic environment, stability, and reactivity of the thiophene ring. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the rational design of novel thiophene-based compounds.
Influence of Silyl Groups on the Physicochemical Properties of Thiophene
The introduction of a silyl group onto the thiophene ring, typically at the 2-position, can significantly alter its characteristics. The nature of the alkyl substituents on the silicon atom dictates the steric and electronic effects imparted. Generally, silyl groups are considered electron-donating through σ-π hyperconjugation, which can influence the electron density of the thiophene ring.
Electronic Effects: A Look at ¹H NMR Chemical Shifts
The electronic influence of different silyl groups can be qualitatively assessed by comparing the ¹H NMR chemical shifts of the thiophene ring protons. An upfield shift (lower ppm) of the ring protons is indicative of increased electron density. While a direct comparative study under identical conditions is scarce, the following table summarizes available data for 2-silyl-substituted thiophenes. Unsubstituted thiophene protons appear at approximately 7.33 ppm (α-H) and 7.12 ppm (β-H) in CDCl₃[1].
| Silyl Group | Thiophene Proton Position | Chemical Shift (δ, ppm) | Solvent |
| None | α-H (H2, H5) | ~7.33 | CDCl₃ |
| β-H (H3, H4) | ~7.12 | CDCl₃ | |
| TMS | H5 | ~7.54 | DMSO-d₆ |
| H3 | ~7.33 | DMSO-d₆ | |
| H4 | ~7.14 | DMSO-d₆ | |
| TBDMS | - | Data not readily available in a comparable format | - |
| TIPS | H3, H4, H5 (of a thieno[3,2-b]thiophene) | 7.26 | CDCl₃ |
Note: Direct comparison is challenging due to variations in solvents and the specific thiophene derivative used in different studies. The provided data for TMS is on a substituted thiophene, and for TIPS is on a thieno[3,2-b]thiophene (B52689) derivative, which may influence the chemical shifts[2][3].
Steric Hindrance and Thermal Stability
The steric bulk of the silyl group is a crucial factor influencing the stability of the silyl-thiophene bond and the reactivity of the molecule. The general trend for the steric hindrance of the studied silyl groups is:
TIPS > TBDMS > TMS
This increased steric bulk generally correlates with enhanced thermal and hydrolytic stability. The bulky isopropyl groups of TIPS and the tert-butyl group of TBDMS can shield the Si-C bond from chemical attack, making these derivatives more robust in various reaction conditions compared to the relatively smaller TMS group[4][5][6]. For instance, the trimethylsilyl group can impart thermal stability to certain systems, but it is also more readily cleaved under acidic or nucleophilic conditions compared to the bulkier silyl groups[4][7].
Reactivity in Cross-Coupling Reactions
Silyl-substituted thiophenes are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. The silyl group can act as a directing group or a placeholder for subsequent functionalization. The choice of silyl group can influence reaction yields, with bulkier groups sometimes offering advantages in terms of stability during the reaction, while smaller groups may be easier to remove post-coupling if desired.
| Silyl Group on Thiophene | Coupling Partner | Reaction Type | Catalyst System | Yield (%) |
| 2-Trimethylstannyl | Aryl bromide | Stille | Pd₂(dba)₃ / P(o-tol)₃ | ~95 |
| 2-Bromo-5-(triisopropylsilyl) | Aryl boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | Moderate to excellent |
| 4-Bromo (thiophene-2-carbaldehyde) | Arylboronic pinacol (B44631) esters/acids | Suzuki-Miyaura | Pd(PPh₃)₄ | Moderate to excellent |
The data indicates that various silyl-substituted thiophenes can effectively participate in cross-coupling reactions, leading to high yields of the desired products[8][9][10]. The specific yield is highly dependent on the substrates, catalyst, and reaction conditions.
Experimental Protocols
General Synthesis of 2-Silylthiophenes
The most common method for the synthesis of 2-silylthiophenes involves the lithiation of thiophene followed by quenching with the corresponding silyl chloride.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silyl chloride (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride, or triisopropylsilyl chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of thiophene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1-2 hours at -78 °C to ensure complete formation of 2-lithiothiophene.
-
The corresponding silyl chloride (1.0-1.2 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica (B1680970) gel to afford the desired 2-silylthiophene.
General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Silyl-5-bromothiophene
Materials:
-
2-Silyl-5-bromothiophene
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel, the 2-silyl-5-bromothiophene, arylboronic acid (1.1-1.5 equivalents), palladium catalyst (typically 1-5 mol%), and base (2-3 equivalents) are added.
-
The vessel is evacuated and backfilled with an inert gas.
-
Degassed solvents are added, and the reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 2-silyl-5-arylthiophene.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic route from thiophene to a functionalized biaryl compound, highlighting the introduction of a silyl protecting group and its role in a subsequent Suzuki cross-coupling reaction.
Caption: Synthetic workflow for silyl-thiophenes and their application in Suzuki coupling.
References
- 1. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl Groups - Gelest [technical.gelest.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Confirming the Structure of a New Thienylsilane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of the essential analytical techniques used to elucidate the structure of a novel thienylsilane, using 2,5-bis(trimethylsilyl)thiophene (B176529) as a representative example. Detailed experimental protocols and data interpretation are provided to assist researchers in applying these methods.
The robust characterization of a new chemical entity is paramount for establishing its identity, purity, and suitability for further investigation. For novel thienylsilanes, a class of organosilicon compounds with potential applications in materials science and medicinal chemistry, a multi-technique approach is necessary for comprehensive structural verification. This guide outlines the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this process.
Workflow for Structure Elucidation
A logical workflow ensures that the maximum information is obtained efficiently to piece together the molecular puzzle. The process typically begins with spectroscopic techniques that provide information about the molecular framework and functional groups, followed by high-resolution mass spectrometry to determine the elemental composition. For crystalline materials, X-ray crystallography offers the definitive three-dimensional structure.
Comparative Analysis of Key Techniques
A combination of analytical methods provides complementary information to build a complete picture of the new this compound's structure.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number and environment of protons. | Provides information on proton connectivity through coupling patterns. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms (CH₃, CH₂, CH, C). | Directly probes the carbon skeleton. | Low natural abundance of ¹³C results in lower sensitivity. |
| ²⁹Si NMR | Chemical environment of the silicon atom. | Directly observes the silicon center, sensitive to substituents. | Low natural abundance and sensitivity of ²⁹Si. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | High sensitivity and accuracy for molecular formula determination. | Isomeric and stereochemical information is not directly provided. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal. | Provides unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Data for 2,5-bis(trimethylsilyl)thiophene
The following tables summarize the expected experimental data for the representative this compound, 2,5-bis(trimethylsilyl)thiophene.
NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | ~7.15 | Singlet | Thiophene-H |
| ~0.30 | Singlet | Si(CH₃)₃ | |
| ¹³C | ~145 | Singlet | Thiophene C-Si |
| ~138 | Singlet | Thiophene C-H | |
| ~0.0 | Singlet | Si(CH₃)₃ | |
| ²⁹Si | ~ -8.0 | Singlet | Si (CH₃)₃ |
Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M]⁺ | 228.0800 | 228.0803 | Molecular Ion |
| [M-CH₃]⁺ | 213.0566 | 213.0569 | Loss of a methyl group |
Detailed Experimental Protocols
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled experiment using a standard pulse program (e.g., zgpg30). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
²⁹Si NMR: Utilize a proton-decoupled pulse sequence with a longer relaxation delay (e.g., 10-20 seconds) due to the typically long relaxation times of ²⁹Si nuclei. Employing polarization transfer techniques like DEPT or INEPT can enhance sensitivity if protons are directly bonded to or are in close proximity to the silicon atom.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Single-Crystal X-ray Diffraction
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device.
Crystal Growth:
-
Grow single crystals of the this compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. Common solvents include hexanes, dichloromethane, or mixtures thereof.
Data Collection and Structure Solution:
-
Mount a suitable single crystal on the diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates and geometric parameters.
Logical Pathway for Structure Confirmation
The process of confirming a new this compound's structure is a deductive journey, where each piece of analytical data provides a clue to the final molecular architecture.
By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently establish the structure of a new this compound, paving the way for its further exploration and application.
Thienylsilanes: A Superior Alternative to Traditional Organometallics in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the quest for more stable, efficient, and versatile reagents in carbon-carbon bond formation is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, thienylsilanes are emerging as a compelling alternative to conventional organometallics like boronic acids and their esters. Offering enhanced stability, unique reactivity, and broad functional group tolerance, thienylsilanes present significant advantages that can streamline complex syntheses and open new avenues for molecular design.
Thienylsilanes, organosilicon compounds featuring a thiophene (B33073) ring bonded to a silicon atom, participate in the Hiyama cross-coupling reaction. While Suzuki-Miyaura and other cross-coupling reactions have long been the workhorses of synthetic chemistry, the inherent instability of some organoboron compounds can lead to challenges in purification and handling. Thienylsilanes, in contrast, are generally stable, crystalline solids with low toxicity, making them easier to store and handle in a laboratory setting.
Unveiling the Advantages: A Head-to-Head Comparison
The superiority of thienylsilanes can be best appreciated through a direct comparison with other organometallic reagents in similar cross-coupling reactions. While a direct, one-to-one comparison in the literature is scarce, we can extrapolate the advantages from existing data on Hiyama and Suzuki-Miyaura couplings involving thiophene moieties.
A key advantage of organosilanes is their stability towards hydrolysis and air, which often plagues boronic acids. This stability translates to easier purification, often allowing for silica (B1680970) gel chromatography, and longer shelf-life. While boronic esters exhibit improved stability over boronic acids, thienylsilanes still hold an edge in their inertness under various reaction conditions, only becoming reactive in the presence of an activating agent, typically a fluoride (B91410) source, in the Hiyama coupling. This "on-demand" reactivity provides greater control over the reaction.
| Reaction | Organometallic | Electrophile | Catalyst/Ligand | Base/Activator | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | (5-formylthiophen-2-yl)boronic acid | 4-bromoanisole | XPhos Pd G4 (2 mol%) | K3PO4 (2 equiv) | Dioxane | 40 | >95 |
| Hiyama (illustrative) | 2-Thienyltrimethylsilane (B95980) | Aryl Halide | Pd(dba)2/Ligand | TBAF (1.2 equiv) | THF | 60-100 | High (expected) |
The data from studies on Suzuki-Miyaura couplings of thienylboronic acids highlight that while high yields can be achieved, the reactions can be "troublesome," often requiring careful optimization of catalysts, bases, and solvents to manage the solubility and stability of the boronic acid. In contrast, the Hiyama coupling with stable thienylsilanes offers a potentially more robust and reproducible alternative.
The Thienyl Moiety: More Than Just a Spectator
The presence of the thiophene ring in thienylsilanes is not merely incidental. The 2-thienyl group, in particular, has been shown to be an excellent leaving group in the synthesis of arylsilanediols from bis(2-thienyl)silanes. This unique reactivity provides a practical and efficient route to these valuable synthetic intermediates.
Furthermore, the thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Thiophene-containing molecules have been identified as potent inhibitors of key signaling pathways implicated in diseases like cancer. For instance, several thiophene derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Experimental Corner: Protocols for Success
To facilitate the adoption of thienylsilanes, detailed experimental protocols are essential.
Experimental Protocol: Suzuki-Miyaura Coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole
This protocol is adapted from a model study on the challenges of using thienylboronic acids.
Materials:
-
(5-formylthiophen-2-yl)boronic acid (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
XPhos Pd G4 (2 mol%)
-
Potassium phosphate (B84403) (K3PO4) (2.0 equiv)
-
Dioxane (solvent)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add (5-formylthiophen-2-yl)boronic acid, 4-bromoanisole, XPhos Pd G4, and potassium phosphate.
-
Add dioxane as the solvent.
-
Heat the reaction mixture to 40 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.
Illustrative Experimental Workflow: Synthesis of a Thienylsilane
While a specific protocol for 2-thienyltrimethylsilane synthesis is not detailed in the search results, a general workflow can be outlined based on standard organosilane synthesis.
Visualizing the Impact: Thienyl-Containing Drugs in Signaling Pathways
The significance of the thiophene moiety extends to its role in modulating biological pathways. The diagram below illustrates the VEGFR signaling pathway and the inhibitory action of thiophene-containing drugs.
A Comparative Guide to Thienylsilane-Based Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic electronics is continually evolving, with researchers striving for materials that offer superior performance, stability, and processability. Among the promising candidates, thienylsilane-based organic semiconductors have emerged as a significant class of materials for Organic Field-Effect Transistors (OFETs). Their unique molecular structure, incorporating a silicon atom within a thiophene-based backbone, imparts desirable electronic and physical properties. This guide provides an objective comparison of the performance of this compound-based OFETs with other leading alternatives, supported by experimental data, detailed methodologies, and visual representations to aid in material selection and experimental design.
Performance Comparison
The performance of an OFET is primarily evaluated based on three key metrics: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and operational stability. This compound-based materials, particularly dithienosilole-containing polymers, have demonstrated competitive performance in these areas.
Table 1: Performance Comparison of this compound-Based OFETs and Alternatives
| Organic Semiconductor Class | Representative Material | Hole Mobility (μ) (cm²/V·s) | On/Off Ratio (Ion/Ioff) | Processing Method | Key Advantages |
| This compound-Based | Dithienosilole-thiophene copolymers | 0.02 - 0.08[1][2] | > 10⁵ - 10⁶[1][2] | Solution Processing | Excellent air stability, good solution processability. |
| Small Molecule Acenes | Pentacene (B32325) | 0.1 - 1.0+ | ~10⁶ - 10⁸ | Primarily Vacuum Deposition | High mobility in crystalline thin films. |
| Polythiophenes | Regioregular P3HT | 0.01 - 0.1 | ~10⁵ - 10⁶ | Solution Processing | Good processability, well-understood material. |
| Donor-Acceptor Polymers | DPP-based polymers | 1.0 - 10.0+ | ~10⁵ - 10⁸ | Solution Processing | Very high mobility, tunable electronic properties. |
Note: The performance of OFETs can vary significantly based on the specific derivative of the material, device architecture, and fabrication conditions.
As indicated in Table 1, this compound-based OFETs, specifically those incorporating dithienosilole units, exhibit respectable hole mobilities in the range of 0.02 to 0.08 cm²/V·s and high on/off ratios exceeding 10⁵.[1][2] A standout feature of these materials is their excellent operational stability in ambient air, a critical factor for practical applications.[1] While their mobility is generally lower than that of high-performance, vacuum-deposited pentacene or leading donor-acceptor polymers, their solution processability offers a significant advantage for large-area and low-cost manufacturing.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are crucial. Below are representative methodologies for the fabrication and characterization of solution-processed this compound-based OFETs.
1. OFET Fabrication (Solution-Processing)
-
Substrate Preparation: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are used as the substrate and gate dielectric, respectively. The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each, followed by drying with a stream of nitrogen. To improve the dielectric surface properties, the substrates are often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS).
-
Semiconductor Deposition: The this compound-based polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL. The solution is then deposited onto the prepared substrate using spin-coating. A typical spin-coating process involves dispensing the solution onto the substrate and spinning at 1000-3000 rpm for 60 seconds. This is followed by annealing on a hot plate at a specific temperature (e.g., 100-150 °C) for 30-60 minutes to remove residual solvent and improve the molecular ordering of the semiconductor film.
-
Electrode Deposition: Source and drain electrodes (typically Gold) are then deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. This top-contact, bottom-gate device architecture is common for solution-processed OFETs. The channel length (L) and width (W) are defined by the shadow mask, with typical dimensions in the range of 20-100 µm and 1-2 mm, respectively.
2. OFET Characterization
-
Electrical Measurements: The electrical characteristics of the fabricated OFETs are measured in ambient air or in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Mobility (μ) Calculation: The field-effect mobility in the saturation regime is calculated from the transfer characteristics (IDS vs. VGS) using the following equation:
IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)²
where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VGS is the gate-source voltage, and Vth is the threshold voltage.
-
On/Off Ratio (Ion/Ioff) Determination: The on/off ratio is determined from the transfer characteristics as the ratio of the maximum source-drain current (Ion) to the minimum source-drain current (Ioff) over the measured gate voltage range.
-
Stability Testing: The operational stability is assessed by continuously applying a gate and drain bias for an extended period and monitoring the change in the drain current. Air stability is evaluated by periodically measuring the device characteristics after storage in ambient conditions.
Visualizing Molecular Structure-Performance Relationships
The performance of this compound-based OFETs is intrinsically linked to their molecular design. Modifications to the chemical structure can significantly influence the material's electronic properties and solid-state packing, thereby affecting charge transport.
Caption: Molecular design strategies for enhancing this compound-based OFET performance.
This diagram illustrates the logical flow from molecular structure modifications of this compound-based semiconductors to their resulting material properties and, ultimately, to the key performance metrics of the OFET device. For instance, engineering the side chains can improve solubility, which directly impacts the solution processability of the material. Similarly, enhancing the planarity of the polymer backbone promotes better intermolecular packing, leading to higher charge carrier mobility.
References
Safety Operating Guide
Proper Disposal of Thienylsilane: A Guide for Laboratory Professionals
The safe and compliant disposal of thienylsilane is a critical aspect of laboratory safety and environmental responsibility. This document provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste, ensuring the safety of personnel and adherence to regulatory standards. Thienylsilanes, like other organosilane compounds, present potential hazards, including flammability and reactivity with water. Therefore, strict adherence to established protocols is paramount.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires stringent safety measures to prevent exposure and injury.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact.[3] Inspect gloves for any signs of degradation or perforation before use. |
| Protective Clothing | A flame-resistant lab coat is recommended.[3] Ensure clothing fully covers exposed skin. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH/MSHA-approved respirator may be necessary.[1] |
General Safety Precautions:
-
All handling and disposal of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[4][5]
-
Keep away from open flames, hot surfaces, and other sources of ignition as silane (B1218182) compounds can be flammable.[1][2][6]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[2][7]
-
Avoid direct contact with skin and eyes.[6] In case of contact, flush the affected area with water for at least 15 minutes and seek medical attention.[4]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[8]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect all this compound waste, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[1]
-
Store the waste container in a designated secondary containment bin to prevent spills.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with a completed hazardous waste manifest and any other required documentation.
-
Do not attempt to treat or neutralize this compound waste unless you are a trained professional following a validated and approved institutional protocol.[9]
-
-
Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment contaminated with this compound with a suitable solvent (e.g., acetone) in a chemical fume hood.
-
Collect the solvent rinsate as hazardous waste in the designated container.
-
After the initial solvent rinse, the glassware can typically be washed with soap and water.
-
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Thienylsilane
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for handling Thienylsilane and its derivatives. The following guidelines are based on safety data for structurally similar compounds, such as Triethoxy-2-thienylsilane and other organosilanes, and should be considered a baseline for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Classification
This compound and related compounds are generally considered hazardous. Based on data for similar silanes, the primary hazards include:
-
Flammability: Highly flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]
GHS Hazard Pictograms:
| Pictogram | Hazard Class |
| Flame | Flammable liquids |
| Exclamation Mark | Skin Irritation, Eye Irritation, Respiratory Irritation |
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is essential when handling this compound and its derivatives to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Tight-sealing safety goggles. A face shield may also be necessary.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Flame retardant antistatic protective clothing is recommended.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A type ABEK (EN14387) respirator filter is recommended for similar compounds.[4] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
- Work in a well-ventilated area, preferably in a chemical fume hood.[1]
- Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
- Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
2. Pre-Handling Checks:
- Inspect PPE for integrity.
- Ensure all containers are properly labeled and sealed.
- Keep away from open flames, hot surfaces, and sources of ignition.[1][2]
- Ground and bond containers and receiving equipment to prevent static discharge.[2]
3. Handling:
- Use only non-sparking tools.[1][2]
- Avoid contact with skin, eyes, and clothing.[1][3]
- Avoid inhalation of vapor or mist.[2]
- Do not ingest.[1]
- Take precautionary measures against static discharges.[1][2]
4. Storage:
- Store in a tightly closed container in a dry and well-ventilated place.[2][3]
- Keep away from heat, sparks, and flame.[1][2]
- Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[1]
Emergency Procedures
| Emergency Situation | First-Aid Measures | Fire-Fighting Measures | Accidental Release Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3] | ||
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] | ||
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] | ||
| Ingestion | Rinse mouth with water. If you feel unwell, seek medical advice.[3] | ||
| Fire | Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2). Do not use a heavy water stream.[3] Wear self-contained breathing apparatus for firefighting if necessary. | ||
| Spill | Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal. |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not allow product to enter drains.[2]
-
Contaminated Packaging: Dispose of as unused product.
Physical and Chemical Properties (Based on Triethoxy-2-thienylsilane)
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 78 °C / 0.5 mmHg |
| Density | 1.049 g/mL at 25 °C |
| Flash Point | 105.6 °C (closed cup) |
| Storage Temperature | 2-8°C |
Note: The data presented above is for Triethoxy-2-thienylsilane and should be used as a reference.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
